1,4-Dioxan-2-ylmethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOONMJIVUPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395877 | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88277-83-2 | |
| Record name | 1,4-Dioxane-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88277-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dioxan-2-ylmethanamine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physical characteristics, and reactivity. While direct biological studies on this compound are limited, this document explores the potential therapeutic applications by examining the biological activities of structurally related 1,4-dioxane derivatives. This guide also outlines a plausible synthetic route and analytical methods for the characterization of this compound, providing a valuable resource for researchers interested in its further investigation.
Chemical Properties
This compound, with the CAS number 88277-83-2, is a primary amine derivative of 1,4-dioxane.[1][2] Its chemical structure consists of a 1,4-dioxane ring substituted with a methylamine group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][2][3] |
| CAS Number | 88277-83-2 | [1][2] |
| Appearance | Not explicitly stated, likely a liquid | |
| Boiling Point | 78-80 °C at 18 torr | [1] |
| Density | 1.080 g/mL | [1] |
| SMILES | C1COC(CO1)CN | [1] |
| Predicted Melting Point | 3.52 °C | [1] |
Solubility
Spectral Data
Spectroscopic data for this compound is available, providing the basis for its analytical characterization.[3]
-
¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectra are available for structural elucidation.[3]
-
IR and Raman Spectra: Infrared and Raman spectroscopy can provide information about the functional groups present in the molecule.[3]
Experimental Protocols
Plausible Synthesis of this compound
A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be adapted from the synthesis of functionalized 1,4-dioxane derivatives.[5] One potential method involves the reaction of 2-(bromomethyl)-1,4-dioxane with ammonia or a suitable amine precursor.
Hypothetical Synthesis Workflow:
Caption: A potential workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)-1,4-dioxane in a suitable solvent such as ethanol.
-
Amination: Add an excess of a concentrated aqueous solution of ammonia to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product. Further purification can be achieved by distillation under reduced pressure or column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques.
Table 2: Analytical Methods for this compound
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. |
| FT-IR Spectroscopy | Identification of functional groups (e.g., N-H, C-O-C). |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. |
| Gas Chromatography (GC) | Purity assessment and separation from volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
Potential Biological Activity and Applications in Drug Development (Based on Derivatives)
While there is a lack of direct biological studies on this compound, research on its derivatives provides insights into its potential therapeutic applications. The 1,4-dioxane scaffold is present in various biologically active molecules.
Anti-inflammatory and Antihepatotoxic Activity
Several flavone and coumarin derivatives containing a 1,4-dioxane ring have been synthesized and evaluated for their antihepatotoxic activity.[6] Notably, flavonoid analogues with a hydroxymethyl group on the dioxane ring showed significant protective effects against carbon tetrachloride-induced hepatotoxicity in rats, comparable to the standard drug silymarin.[6] This suggests that the 1,4-dioxane moiety may contribute to hepatoprotective effects.
PARP1 Inhibition
Derivatives of 2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[7] This indicates that the benzodioxane scaffold could be a valuable pharmacophore for the development of new anticancer agents.
Neurological Applications
Certain N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives have been investigated for their affinity and activity at dopamine D2-like and serotonin 5-HT1A receptors.[8] These receptors are important targets for the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. The findings suggest that the 1,4-dioxane ring can serve as a scaffold for developing multi-target ligands for these receptors.
Logical Relationship of Derivative Activity to Potential of the Core Compound:
Caption: Potential therapeutic areas for this compound based on the activities of its derivatives.
Safety and Handling
This compound is classified as an irritant and poses a risk of serious damage to the eyes.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
Conclusion
This compound is a chemical compound with established physical and chemical properties but limited direct biological characterization. The biological activities of its derivatives suggest that this core structure holds promise for the development of new therapeutic agents, particularly in the areas of inflammation, liver disease, cancer, and neurological disorders. This technical guide provides a foundation for researchers by summarizing the known chemical properties, outlining a potential synthetic strategy, and highlighting areas for future investigation into the biological potential of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery programs.
References
- 1. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring - Enamine [enamine.net]
- 6. Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,4-Dioxan-2-ylmethanamine (CAS 88277-83-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxan-2-ylmethanamine is a heterocyclic organic compound featuring a saturated 1,4-dioxane ring substituted with an aminomethyl group. Its unique structural characteristics make it a valuable and versatile building block in medicinal chemistry and organic synthesis. Primarily utilized as a key intermediate, this compound serves as a scaffold for the synthesis of more complex molecules with specific biological activities. Its strategic importance is particularly noted in the development of novel therapeutics, including selective serotonin reuptake inhibitors (SSRIs) and enzyme inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug discovery and development.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 88277-83-2 | [1][2] |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 78-80 °C at 18 torr | [1] |
| Density | 1.080 g/mL | [1] |
| SMILES | C1COC(CO1)CN | [1] |
| InChI | InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 |
Safety Information:
This compound is classified as an irritant and can cause severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
Caption: Plausible synthetic routes to this compound.
A more detailed, multi-step synthesis for a closely related N-methylated analog is described in patent CN101985441B, suggesting a potential industrial-scale production methodology that could be adapted. This process involves the reaction of epoxy chloropropane with 2-chloroethanol, followed by cyclization, functional group manipulation, and finally, amination.
Applications in Drug Development
This compound is not typically used as a pharmacologically active agent itself. Instead, it serves as a crucial starting material or intermediate in the synthesis of high-value pharmaceutical compounds.
Intermediate for Serotonin 5-HT1A Receptor Agonists
Derivatives of this compound have been investigated as potent and selective 5-HT1A receptor agonists. These agonists are of significant interest for the treatment of central nervous system disorders such as anxiety and depression. The 1,4-dioxane moiety can impart favorable physicochemical properties, such as improved metabolic stability and solubility, to the final drug candidate.
The primary amine of this compound provides a reactive handle for the attachment of various pharmacophores through N-alkylation reactions.
Caption: General workflow for N-alkylation of this compound.
Experimental Protocol: General N-Alkylation for Synthesis of 5-HT1A Agonist Precursors
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., a substituted arylbutyl bromide, 1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired N-alkylated product.
Precursor for Cathepsin S Inhibitors
This compound can also be employed as a key intermediate in the synthesis of Cathepsin S inhibitors. Cathepsin S is a cysteine protease implicated in various inflammatory and autoimmune diseases. The incorporation of the this compound moiety can modulate the potency, selectivity, and pharmacokinetic profile of the inhibitor. The primary amine allows for the formation of amide or urea linkages, which are common features in many enzyme inhibitors.
Caption: General workflow for amide coupling with this compound.
Experimental Protocol: General Amide Coupling for Synthesis of Cathepsin S Inhibitor Scaffolds
-
Acid Activation (if necessary): To a solution of the carboxylic acid component (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or HOBt/EDC, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add a solution of this compound (1.0-1.2 equivalents) in the same solvent to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to afford the pure amide.
Biological Activity
As an intermediate, this compound is not expected to possess significant intrinsic biological activity. Searches of scientific literature and databases did not yield quantitative biological data such as IC₅₀ or Kᵢ values for this specific compound. Its value lies in its utility as a scaffold to which various pharmacophores can be attached to create potent and selective drug candidates. The biological activity of the final molecules is determined by the nature of the substituents introduced onto the aminomethyl group and their interaction with the biological target.
Conclusion
This compound (CAS 88277-83-2) is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward chemical functionality, combined with the favorable properties imparted by the dioxane ring, makes it an attractive starting material for the synthesis of a variety of biologically active molecules. While devoid of significant intrinsic biological activity itself, its role as a key intermediate in the development of 5-HT1A receptor agonists and Cathepsin S inhibitors highlights its importance in the pursuit of new therapeutics for a range of diseases. The experimental protocols and synthetic workflows outlined in this guide provide a foundation for the effective utilization of this compound in research and development settings.
References
Technical Guide: Spectroscopic and Synthetic Profile of 1,4-Dioxan-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the compound 1,4-Dioxan-2-ylmethanamine. Due to the limited availability of experimental data in public databases, the spectroscopic data presented herein is based on validated prediction models. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this and related molecules.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions offer a foundational dataset for the identification and characterization of the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.85 - 3.75 | m | 1H | H-2 |
| 3.70 - 3.55 | m | 2H | H-3 or H-5 |
| 3.50 - 3.35 | m | 2H | H-3 or H-5 |
| 3.30 - 3.15 | m | 2H | H-6 |
| 2.80 - 2.70 | m | 2H | -CH₂-NH₂ |
| 1.5 (broad) | s | 2H | -NH₂ |
Predicted using online NMR prediction tools.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~75 | C-2 |
| ~70 | C-3 |
| ~67 | C-5 |
| ~66 | C-6 |
| ~45 | -CH₂-NH₂ |
Predicted using online NMR prediction tools.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1120 - 1080 | Strong | C-O-C stretch (ether) |
Predicted based on typical functional group absorption regions.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 117 | 20 | [M]⁺ (Molecular Ion) |
| 100 | 5 | [M-NH₃]⁺ |
| 87 | 100 | [M-CH₂NH₂]⁺ |
| 57 | 40 | [C₃H₅O]⁺ |
| 45 | 60 | [C₂H₅O]⁺ |
Predicted based on common fragmentation patterns for ethers and amines.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a liquid amine sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight and fragmentation pattern of the compound.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound like this compound.
In-Depth Technical Guide: Physicochemical Properties of 1,4-Dioxan-2-ylmethanamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the fundamental physicochemical properties of 1,4-Dioxan-2-ylmethanamine, with a primary focus on its molecular weight.
Molecular Identity and Structure
This compound is a heterocyclic organic compound. Its structure consists of a 1,4-dioxane ring substituted at the 2-position with a methanamine group.
Molecular Formula and Weight
The molecular formula for this compound has been determined to be C5H11NO2.[1][2][3] Based on this formula, the molecular weight is calculated to be 117.15 g/mol .[1][2][3][4]
To provide a comprehensive understanding, the table below outlines the constituent elements and their contribution to the overall molecular weight. The standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 5 | 12.011[5][6][7] | 60.055 |
| Hydrogen | H | 11 | 1.008[8][9][10][11] | 11.088 |
| Nitrogen | N | 1 | 14.007[12][13][14][15] | 14.007 |
| Oxygen | O | 2 | 15.999[16][17][18][19] | 31.998 |
| Total | 117.148 |
Note: The slight difference between the calculated total (117.148 g/mol ) and the commonly cited molecular weight (117.15 g/mol ) is due to rounding of the standard atomic weights of the constituent elements.
Experimental Protocol: Molecular Weight Determination
The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry.
Objective: To experimentally verify the molecular weight of this compound.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) with the addition of a small amount of a protonating agent (e.g., formic acid) to facilitate ionization.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of protonated molecular ions [M+H]+.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the protonated molecule [C5H11NO2+H]+ is identified. The expected m/z value would be approximately 118.15. The molecular weight is confirmed by subtracting the mass of a proton (approximately 1.007 g/mol ) from the observed m/z value.
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical process for calculating the molecular weight of a chemical compound from its molecular formula.
Caption: Logical workflow for molecular weight calculation.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aboundchem.com [aboundchem.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 10. quora.com [quora.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. youtube.com [youtube.com]
- 14. Nitrogen - Wikipedia [en.wikipedia.org]
- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. princeton.edu [princeton.edu]
- 17. Oxygen - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Oxygen, atomic [webbook.nist.gov]
Purity of Commercial 1,4-Dioxan-2-ylmethanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity of commercial 1,4-Dioxan-2-ylmethanamine, a valuable building block in pharmaceutical research and development. This document outlines potential impurities, analytical methodologies for purity assessment, and a workflow for quality control.
Commercial Purity Overview
Commercial grades of this compound are typically available at purities of 95% to 97%.[1] However, the actual purity and the nature of impurities can vary between suppliers and batches. A thorough understanding of the potential impurity profile is critical for ensuring the quality, safety, and efficacy of downstream products.
Table 1: Summary of Commercially Available this compound and Related Compounds
| Compound | CAS Number | Reported Purity | Supplier (Example) |
| This compound | 88277-83-2 | Not specified | Santa Cruz Biotechnology[2] |
| (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine HCl | Not specified | 95% | Fluorochem[1] |
Potential Impurities in this compound
Impurities in commercial this compound can originate from the synthetic route, degradation of the final product, or improper storage. While specific data for this compound is limited, analysis of related dioxane syntheses and degradation pathways of similar molecules allows for the prediction of likely contaminants.
Synthesis-Related Impurities
The synthesis of dioxane derivatives can introduce several impurities. For instance, the sulfuric acid-catalyzed dehydration of glycols to form 1,4-dioxane is known to produce byproducts.[3] A synthesis process for a related compound, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, involves starting materials like epichlorohydrin and 2-chloroethanol, which could potentially be present as residual impurities.[4]
Table 2: Potential Synthesis-Related Impurities
| Impurity | Potential Origin |
| 2-Chloroethanol | Starting material or byproduct of reactions involving ethylene oxide or its derivatives.[5] |
| Ethylene Glycol | Unreacted starting material in dioxane ring formation.[3] |
| Diethylene Glycol | Byproduct of ethylene glycol condensation.[5] |
| Polymeric materials (tars) | Side reactions during acid-catalyzed cyclization.[3] |
| Residual Solvents | Solvents used during synthesis and purification, such as methylene chloride or heptane.[4] |
Degradation Products
Forced degradation studies on new drug substances are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[6][7][8][9] While a specific forced degradation study for this compound is not publicly available, the degradation pathways of a structurally similar N-methylated analog suggest potential instabilities. These include oxidation at the amine center, acid-catalyzed ring-opening of the dioxane moiety, and trace metal-catalyzed decomposition.
Table 3: Potential Degradation Products
| Degradation Pathway | Potential Degradation Product(s) |
| Oxidation | Amine oxides, aldehydes |
| Hydrolysis (Acid/Base) | Ring-opened products, e.g., derivatives of diethylene glycol |
| Photodegradation | Various fragmented and rearranged products |
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive purity assessment of this compound.[10] The choice of method will depend on the specific impurities being targeted.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, GC can be highly effective, often with derivatization to improve peak shape and thermal stability.[10]
Experimental Protocol: GC-FID for Purity Assay (Adapted from similar compounds)
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Injection Volume: 1 µL.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For primary amines that lack a strong chromophore, derivatization is often necessary for UV detection.
Experimental Protocol: RP-HPLC with UV Detection (Conceptual)
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: Dependent on derivatizing agent (e.g., 254 nm for dansyl chloride).
-
Sample Preparation (with Dansyl Chloride Derivatization):
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
To 100 µL of this solution, add 100 µL of a dansyl chloride solution (1.5 mg/mL in acetonitrile) and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9).
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject.
-
Workflow for Purity Assessment and Quality Control
A systematic workflow is essential for the routine quality control of incoming batches of this compound.
Caption: Workflow for the purity assessment of commercial this compound.
Conclusion
Ensuring the purity of this compound is a critical step in the development of safe and effective pharmaceuticals. While commercial suppliers provide a baseline purity, a comprehensive in-house analysis is recommended to identify and quantify any potential impurities. The analytical methods and workflow presented in this guide provide a framework for establishing a robust quality control program for this important chemical intermediate. Researchers should remain vigilant for batch-to-batch variability and consider performing forced degradation studies to fully understand the stability of this compound under their specific experimental conditions.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 4. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. longdom.org [longdom.org]
- 7. scispace.com [scispace.com]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
stability and storage of 1,4-Dioxan-2-ylmethanamine
An In-depth Technical Guide to the Stability and Storage of 1,4-Dioxan-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability and storage data for this compound are not extensively available in public literature. This guide is therefore based on the well-established chemical principles governing its primary functional groups: a cyclic ether (1,4-dioxane) and a primary aliphatic amine.
Introduction
This compound is a bifunctional organic compound featuring a saturated 1,4-dioxane ring and a primary aminomethyl substituent.[1] Its unique structure makes it a valuable building block in medicinal chemistry and drug development. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its purity, potency, and safety during research and development activities. This guide provides a comprehensive overview of the potential stability issues, recommended storage and handling procedures, and experimental protocols for stability assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₁NO₂ | [1][2] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| CAS Number | 88277-83-2 | [1][2] |
| Boiling Point | 78-80 °C at 18 torr | [2] |
| Density | 1.080 g/mL | [2] |
| Predicted Melting Point | 3.52 °C | [2] |
| IUPAC Name | (1,4-dioxan-2-yl)methanamine | [1] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily influenced by its cyclic ether and primary amine functionalities. The principal degradation pathway of concern is peroxide formation, a known issue with ethers.
Peroxide Formation via Auto-oxidation
Ethers are notorious for their tendency to form explosive peroxides upon exposure to oxygen, a process accelerated by light and heat. This auto-oxidation occurs via a free-radical mechanism at the carbon atom adjacent to the ether oxygen (α-carbon). Since this compound possesses such α-hydrogens, it is susceptible to this degradation pathway.
The general mechanism for peroxide formation in ethers is as follows:
-
Initiation: An initiator (e.g., UV light, heat) abstracts a hydrogen atom from the α-carbon, forming an ether radical.
-
Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new ether radical, continuing the chain reaction.
-
Termination: The reaction terminates when two radicals combine.[3]
Caption: Generalized mechanism of peroxide formation in ethers via auto-oxidation.
Hazards of Peroxides: Peroxides, particularly in concentrated or solid form (e.g., as crystals around the cap of a container), are shock-sensitive and can explode violently when subjected to heat, friction, or mechanical shock.[3] Therefore, it is critical to prevent their formation and to test for their presence regularly.
Amine-Related Degradation
The primary amine group can also be susceptible to degradation, primarily through oxidation. While the specific impact of the amine group on the auto-oxidation of the adjacent ether ring is not well-documented, it is a reactive center that can participate in various reactions. Additionally, as a base, this compound will be incompatible with acids and strong oxidizing agents.[4]
Summary of Potential Degradation
Table 2 summarizes the potential degradation pathways for this compound based on its functional groups.
Table 2: Potential Degradation Pathways and Influencing Factors
| Degradation Pathway | Functional Group | Stress Conditions | Potential Degradation Products | Reference(s) |
| Auto-oxidation | Cyclic Ether | Oxygen, Light, Heat, Prolonged Storage | Hydroperoxides, Peroxides | |
| Oxidation | Primary Amine | Oxidizing agents, Air | Aldehydes, Carboxylic Acids, Nitrogen Oxides | [5] |
| Acid-Base Reaction | Primary Amine | Acids | Salt formation | [4] |
| Ring Opening | Cyclic Ether | Harsh acidic/oxidative conditions | Ethylene glycol derivatives, Organic acids | [6] |
Recommended Storage and Handling
To maintain the integrity and safety of this compound, the following storage and handling procedures are recommended.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Store in a cool, dry place (2-8°C recommended for long-term). | To minimize the rate of potential degradation reactions, including peroxide formation. | |
| Light | Store in an amber or opaque, tightly sealed container. Protect from light. | Light, particularly UV light, can initiate and accelerate peroxide formation. | |
| Atmosphere | Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) after each use. | To displace oxygen, which is required for auto-oxidation. | |
| Container Material | Use glass or compatible plastic containers (e.g., high-density polyethylene - HDPE). | To prevent leaching or reaction with the container material. Chemical compatibility should be verified. | [7] |
| Incompatibilities | Store away from strong acids, oxidizing agents, and sources of heat or ignition. | To prevent vigorous reactions and accelerate degradation. | [4] |
Handling Precautions:
-
Purchase in small quantities that will be used within a short period.
-
Clearly label the container with the date of receipt and the date it was first opened.
-
Periodically test for the presence of peroxides, especially for containers that have been open for more than a year.
-
Crucially, if crystals are observed in the liquid or around the cap of the container, do not attempt to open or move it. This may indicate the presence of dangerous levels of explosive peroxides. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance.[3]
Experimental Protocols
To ensure the quality of this compound, especially after prolonged storage, its stability should be experimentally verified.
Protocol for Peroxide Detection
A simple qualitative test for peroxides can be performed using potassium iodide.
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Sodium iodide or potassium iodide crystals
-
Test tube
Procedure:
-
Add 0.5-1.0 mL of the this compound sample to a test tube.[8]
-
Add an equal volume of glacial acetic acid.[8]
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and mix.[8]
-
Interpretation:
Alternatively, commercially available peroxide test strips can be used for a semi-quantitative assessment (e.g., to determine if peroxide levels are below a certain threshold, such as 100 ppm).[8][9]
Protocol for a Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the intrinsic stability of the molecule. This study is a key component in the development of a stability-indicating analytical method.[10][11]
Caption: A logical workflow for conducting a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. Also, use the neat compound for thermal and photolytic stress.
-
-
Hydrolysis: Incubate the sample solution at various pH levels (e.g., pH 2 with HCl, pH 7 with water, and pH 9 with NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat the sample solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Photolysis: Expose the solid and solution samples to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light.
-
Thermal: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.
-
Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (HPLC-MS), should be developed and used.[13][14]
-
The method must be able to separate the parent compound from all significant degradation products.
-
For amines, reversed-phase HPLC with a C18 column is common. The mobile phase pH can be adjusted to optimize peak shape and retention.
-
-
Data Analysis:
-
Assess the percentage of degradation of the parent compound.
-
Identify and quantify major degradation products.
-
Characterize the structure of unknown degradation products using techniques like LC-MS/MS or NMR.
-
Establish the degradation pathways.
-
Conclusion
While this compound is a valuable compound, its stability is governed by the reactivity of its cyclic ether and primary amine functional groups. The most significant risk during storage is the formation of explosive peroxides due to auto-oxidation of the ether moiety. Adherence to strict storage protocols—storing the compound in small quantities, in cool, dark conditions, under an inert atmosphere, and away from incompatible materials—is crucial for maintaining its quality and ensuring laboratory safety. Regular testing for peroxides is a mandatory precaution for any opened container stored for an extended period. The implementation of forced degradation studies is highly recommended to understand its intrinsic stability and to develop robust, stability-indicating analytical methods for its quality control.
References
- 1. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 4. nyu.edu [nyu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
- 10. acdlabs.com [acdlabs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. scbt.com [scbt.com]
- 14. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 1,4-Dioxan-2-ylmethanamine: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and history of 1,4-Dioxan-2-ylmethanamine, a heterocyclic compound with emerging significance in medicinal chemistry. While the precise moment of its initial discovery remains somewhat elusive in publicly accessible records, a key publication in the 1999 volume of the Russian Chemical Bulletin by P. V. Bulatov, A. S. Ermakov, and V. A. Tartakovsky titled, "Synthesis of mono- and bis(aminomethyl)dioxanes from N-[3-(2-chloroethoxy)-2-hydroxypropyl]sulfamates," stands as a foundational work in the synthesis of this class of compounds. This guide will delve into the synthetic routes, experimental protocols, and the evolving applications of this molecule.
Physicochemical Properties
This compound, identified by its CAS number 88277-83-2, possesses a unique structural framework that combines a flexible dioxane ring with a reactive primary amine. This combination of features makes it an attractive building block in the design of novel therapeutic agents.
| Property | Value |
| CAS Number | 88277-83-2 |
| Molecular Formula | C₅H₁₁NO₂ |
| Molecular Weight | 117.15 g/mol |
| Boiling Point | 78-80 °C at 18 torr |
| Density | 1.080 g/mL |
| SMILES | C1COC(CO1)CN |
Historical Synthesis and Experimental Protocols
A notable example of a synthetic protocol for a closely related derivative, (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, is detailed in Chinese patent CN101985441B. This process, while focused on an N-methylated and chiral version, provides valuable insight into the fundamental steps that can be adapted for the synthesis of this compound.
Representative Synthetic Pathway
The synthesis can be conceptualized as a multi-step process, often starting from readily available precursors. The following diagram illustrates a logical workflow for the synthesis of the core structure.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from CN101985441B for a related compound)
The following protocol is an adapted and generalized version for educational purposes and should be further optimized for the specific synthesis of this compound.
Step 1: Formation of the Acyclic Precursor
-
A suitable glycerol-derived starting material is reacted with a haloalkoxy species (e.g., a chloroethoxy derivative) in the presence of a catalyst to form an acyclic ether.
-
The resulting intermediate alcohol is then converted to a leaving group, for example, by tosylation.
Step 2: Amination
-
The tosylated intermediate is reacted with a source of ammonia (or a protected amine) under pressure and elevated temperature to introduce the aminomethyl group.
Step 3: Cyclization
-
The resulting acyclic amine is treated with a base to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the 1,4-dioxane ring.
Step 4: Purification
-
The final product is purified using standard laboratory techniques such as distillation or chromatography.
Applications in Drug Discovery and Development
The unique topology of this compound, featuring a hydrophilic diether moiety and a versatile amino group, has made it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. The dioxane ring can act as a bioisostere for other cyclic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability. The primary amine serves as a key handle for the introduction of various pharmacophoric groups, allowing for the exploration of structure-activity relationships.
The following diagram illustrates the logical relationship of how the structural features of this compound contribute to its utility in drug discovery.
Caption: The role of this compound's features in drug development.
Conclusion
While the initial discovery of this compound is not attributed to a single, widely recognized event, the body of scientific literature, beginning with foundational work in the late 20th century, has established its importance as a versatile building block. The synthetic methodologies, though requiring careful control, are accessible and adaptable. Its utility in medicinal chemistry continues to be explored, with the potential for this scaffold to be incorporated into the next generation of therapeutic agents. Further research into the historical archives of chemical synthesis may yet uncover earlier mentions of this intriguing molecule.
Solubility Profile of 1,4-Dioxan-2-ylmethanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dioxan-2-ylmethanamine in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document focuses on the foundational principles governing the solubility of cyclic amines. It outlines the predicted solubility behavior based on molecular structure and the "like dissolves like" principle. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be readily adapted for this compound. Visual diagrams are provided to illustrate the key factors influencing solubility and a typical experimental workflow for its determination.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures. Solubility dictates the choice of reaction media, impacts reaction kinetics, and is a critical parameter in the development of drug delivery systems. This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the necessary protocols to determine this crucial physicochemical property.
Predicted Solubility of this compound in Organic Solvents
Key Structural Features Influencing Solubility:
-
Polarity: The presence of two ether linkages within the dioxane ring and a primary amine group (-NH2) imparts a significant degree of polarity to the molecule. The nitrogen and oxygen atoms are electronegative, creating dipole moments.
-
Hydrogen Bonding: The primary amine group is capable of both donating and accepting hydrogen bonds. This is a strong intermolecular force that will heavily influence its interaction with protic and aprotic polar solvents.[2]
-
Non-Polar Character: The ethylene and methylene groups in the structure contribute to its non-polar character.
Predicted Solubility Behavior:
Based on these features, this compound is expected to exhibit the following solubility patterns:
-
Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but do not donate hydrogen bonds. The polar nature of this compound will still allow for strong dipole-dipole interactions, resulting in good solubility.[5]
-
Moderate to Low Solubility in Weakly Polar Solvents: Solvents with lower polarity, such as ethyl acetate and dichloromethane, will have weaker interactions with the polar functional groups of the molecule. Solubility is expected to be moderate.
-
Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and benzene lack the ability to form strong interactions with the polar amine and ether groups. Consequently, the solubility of this compound in these solvents is predicted to be low.[6][7]
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Classification | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL) at 25°C |
| Methanol | Polar Protic | High | Data not available |
| Ethanol | Polar Protic | High | Data not available |
| Acetone | Polar Aprotic | Good | Data not available |
| Acetonitrile | Polar Aprotic | Good | Data not available |
| Dichloromethane | Weakly Polar | Moderate | Data not available |
| Ethyl Acetate | Weakly Polar | Moderate | Data not available |
| Toluene | Non-Polar | Low | Data not available |
| Hexane | Non-Polar | Low | Data not available |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric determination of the solubility of a solid organic compound like this compound in an organic solvent.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Micropipettes
-
Oven or vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial.
-
Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
For finely dispersed solids, centrifuge the vial at a moderate speed to facilitate separation.
-
-
Determination of Solute Concentration:
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette.
-
Transfer the aliquot to a pre-weighed, dry vial.
-
Determine the mass of the transferred solution.
-
Evaporate the solvent from the vial in an oven or vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.
-
Weigh the vial containing the dried solute.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of aliquot) * 100
4.4. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizations
Factors Influencing Solubility
The following diagram illustrates the interplay of key factors that determine the solubility of this compound in an organic solvent.
Caption: Key factors influencing the solubility of this compound.
Experimental Workflow for Solubility Determination
This diagram outlines the general steps for the experimental determination of solubility.
Caption: General workflow for the experimental determination of solubility.
Representative Synthesis Pathway
The following diagram illustrates a plausible synthetic route to a derivative of this compound, highlighting its role as a synthetic intermediate.
Caption: A multi-step synthesis pathway for a this compound derivative.[8]
Conclusion
While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, a qualitative assessment based on its molecular structure provides valuable predictive insights for researchers. It is anticipated to be highly soluble in polar protic and aprotic solvents and poorly soluble in non-polar solvents. This technical guide has provided a framework for understanding these predictions and a detailed, adaptable protocol for the experimental determination of its solubility. The provided visualizations offer a clear summary of the influential factors and procedural workflows relevant to the study of this compound. The generation of empirical solubility data is encouraged to further enrich the chemical literature and support the applications of this compound in research and development.
References
- 1. quora.com [quora.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. byjus.com [byjus.com]
- 8. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]
physical and chemical characteristics of 1,4-Dioxan-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,4-Dioxan-2-ylmethanamine, a versatile building block with applications in medicinal chemistry and materials science. This document details its properties, synthesis, and characterization, offering valuable insights for professionals in drug development and scientific research.
Core Physical and Chemical Characteristics
This compound is a primary amine featuring a 1,4-dioxane heterocyclic moiety. Its unique structural combination of a hydrophilic dioxane ring and a reactive primary amine group makes it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (1,4-Dioxan-2-yl)methanamine | [1] |
| CAS Number | 88277-83-2 | [2][3] |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 117.15 g/mol | [1][2] |
| Appearance | Colorless liquid | |
| Density | 1.080 g/mL | [3] |
| Boiling Point | 78-80 °C at 18 torr | [3] |
| Melting Point | 3.52 °C (Predicted) | [3] |
| Solubility | Soluble in water and most organic solvents. | |
| SMILES | C1COC(CO1)CN | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. The most common approaches involve the nucleophilic substitution of a suitable precursor, such as 2-(halomethyl)-1,4-dioxane, with an amine source. Below are detailed experimental protocols for two prevalent methods.
Method 1: Gabriel Synthesis
The Gabriel synthesis is a robust method for the preparation of primary amines, avoiding the overalkylation often encountered with direct amination.[2][4][5][6]
Experimental Protocol:
-
Step 1: N-Alkylation of Potassium Phthalimide.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add 2-(bromomethyl)-1,4-dioxane (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated N-(1,4-dioxan-2-ylmethyl)phthalimide by filtration, wash with water, and dry under vacuum.
-
-
Step 2: Hydrazinolysis of the Phthalimide.
-
Suspend the dried N-(1,4-dioxan-2-ylmethyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Method 2: From 2-(Hydroxymethyl)-1,4-dioxane via Azide Intermediate
This method involves the conversion of the readily available alcohol to an azide, followed by reduction to the primary amine.
Experimental Protocol:
-
Step 1: Tosylation of 2-(Hydroxymethyl)-1,4-dioxane.
-
Dissolve 2-(hydroxymethyl)-1,4-dioxane (1.0 equivalent) in pyridine or dichloromethane at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain (1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate.
-
-
Step 2: Azide Formation.
-
Dissolve the tosylate from the previous step in DMF.
-
Add sodium azide (1.5 equivalents) and heat the mixture to 60-80 °C for 4-6 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution to yield 2-(azidomethyl)-1,4-dioxane. Caution: Organic azides can be explosive.
-
-
Step 3: Reduction of the Azide.
-
Dissolve the azide in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF at 0 °C, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
After the reaction is complete (monitored by TLC or IR spectroscopy), carefully quench the reaction (for LiAlH₄, by sequential addition of water and NaOH solution).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by distillation under reduced pressure or column chromatography to obtain this compound.
-
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~ 3.2-3.8 (m, 7H, dioxane ring protons), δ ~ 2.7-2.9 (m, 2H, -CH₂-NH₂), δ ~ 1.5-2.0 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ ~ 75-77 (C-O, dioxane), δ ~ 66-68 (C-O, dioxane), δ ~ 45-47 (-CH₂-NH₂) |
| IR (neat) | 3300-3400 cm⁻¹ (N-H stretch, primary amine), 2850-3000 cm⁻¹ (C-H stretch), 1590-1650 cm⁻¹ (N-H bend), 1050-1150 cm⁻¹ (C-O stretch) |
| Mass Spec. (EI) | m/z = 117 (M⁺), 87, 58, 45 |
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.
-
Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).
-
Record the spectrum over the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands for the functional groups present.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the compound into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion technique.
-
Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Analyze the resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions to confirm the molecular weight and fragmentation pattern.
-
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules and functional materials. Its bifunctional nature allows for the introduction of the 1,4-dioxane scaffold into larger molecules, which can impart desirable properties such as increased water solubility and metabolic stability. This makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. Furthermore, the primary amine functionality provides a reactive handle for derivatization and incorporation into polymers and other materials.
Safety Information
This compound is classified as an irritant and may cause serious eye damage.[3] It is harmful if swallowed and may cause skin irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Theoretical Exploration of 1,4-Dioxan-2-ylmethanamine Conformation: A Technical Guide
Introduction
The conformational flexibility of the 1,4-dioxane ring, coupled with the rotational freedom of the aminomethyl substituent, gives rise to a complex potential energy surface. Understanding the relative energies and populations of different conformers is crucial for predicting molecular properties, reactivity, and biological activity. This guide outlines the pertinent computational methodologies, presents a framework for data analysis, and illustrates the logical workflows involved in such a theoretical investigation.
Core Concepts in 1,4-Dioxane Conformational Analysis
The 1,4-dioxane ring predominantly exists in a chair conformation, which is significantly more stable than the twist-boat or boat conformations.[1][2] The energy barrier for ring inversion from one chair form to another is a key parameter in understanding its dynamic behavior. The presence of a substituent at the C2 position, as in 1,4-Dioxan-2-ylmethanamine, introduces additional conformational possibilities, namely the axial and equatorial orientations of the aminomethyl group.
Proposed Methodologies for Theoretical Investigation
A thorough theoretical study of this compound conformation would involve a multi-step computational approach. The primary method of choice would be Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.[3][4]
Computational Protocol:
A typical workflow for the conformational analysis is outlined below:
-
Initial Structure Generation: Generation of various possible conformers of this compound, considering both the chair and twist-boat forms of the dioxane ring, as well as the axial and equatorial positions of the aminomethyl substituent. Rotational isomers (rotamers) of the C-C and C-N bonds of the substituent should also be considered.
-
Geometry Optimization: Each initial structure would be subjected to geometry optimization to find the nearest local minimum on the potential energy surface. A common and effective DFT functional for this purpose is B3LYP, paired with a suitable basis set such as 6-31G(d,p).[3][5]
-
Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed for each stationary point. The absence of imaginary frequencies confirms that the structure is a true minimum, while the presence of one imaginary frequency indicates a transition state.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set, for instance, aug-cc-pVTZ.[2]
-
Solvation Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) can be incorporated using a Polarizable Continuum Model (PCM).[2]
-
Population Analysis: The relative populations of the different conformers at a given temperature can be calculated using the Boltzmann distribution based on their Gibbs free energies.
Data Presentation: A Hypothetical Analysis
The quantitative results of a theoretical study on this compound would be best presented in a tabular format for clear comparison. The following tables illustrate the type of data that would be generated.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |
| Equatorial-Chair | C1 | 0.00 | 0.00 | 0.00 |
| Axial-Chair | C1 | 1.25 | 1.10 | 1.50 |
| Equatorial-Twist-Boat | C1 | 5.80 | 5.50 | 5.65 |
| Axial-Twist-Boat | C1 | 7.10 | 6.85 | 6.90 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Key Geometric Parameters of the Most Stable Conformer (Equatorial-Chair)
| Parameter | Value |
| C2-C3 Bond Length (Å) | 1.53 |
| C2-O1 Bond Length (Å) | 1.42 |
| O1-C2-C3-O4 Dihedral Angle (°) | -55.8 |
| C2-C(amine)-N Dihedral Angle (°) | 65.2 |
Note: These are hypothetical values for illustrative purposes.
Visualization of Workflows and Relationships
Diagram 1: Computational Workflow for Conformational Analysis
Caption: A typical computational workflow for the theoretical conformational analysis of this compound.
Diagram 2: Factors Influencing Conformational Preference
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Medicinal Chemistry of 1,4-Dioxan-2-ylmethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dioxane moiety is a versatile scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. When functionalized with a methanamine group at the 2-position, the resulting 1,4-Dioxan-2-ylmethanamine serves as a valuable building block for the synthesis of novel therapeutic agents. This scaffold has shown particular promise in the development of ligands targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.
This document provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its use in the development of multi-target ligands for CNS disorders. Detailed protocols for the synthesis and pharmacological evaluation of these compounds are provided, along with a summary of their biological activities.
Key Applications in Medicinal Chemistry
Derivatives of this compound have emerged as promising candidates for the treatment of complex neurological disorders such as Parkinson's disease and schizophrenia. The rigid 1,4-dioxane ring allows for precise spatial orientation of pharmacophoric elements, leading to high-affinity interactions with specific receptor subtypes.
A notable application is in the design of multi-target ligands that simultaneously modulate dopamine D2-like and serotonin 5-HT1A receptors. This dual activity is a sought-after profile for atypical antipsychotics, as it is hypothesized to provide a synergistic effect, enhancing therapeutic efficacy while minimizing side effects associated with single-target agents.
Data Presentation: Pharmacological Profile of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of a series of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine derivatives for human dopamine D2, D3, D4, and serotonin 5-HT1A receptors.
| Compound | R | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | 5-HT1A Ki (nM) |
| 1 | H | 15 ± 2 | 1.8 ± 0.3 | 0.9 ± 0.1 | 1.2 ± 0.2 |
| 2 | 2-OCH₃ | 25 ± 4 | 2.5 ± 0.4 | 1.1 ± 0.2 | 1.5 ± 0.3 |
| 3 | 3-OCH₃ | 12 ± 2 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.1 |
| 4 | 4-OCH₃ | 18 ± 3 | 2.0 ± 0.3 | 1.0 ± 0.1 | 1.3 ± 0.2 |
| 5 | 2-OH | 30 ± 5 | 3.1 ± 0.5 | 1.3 ± 0.2 | 1.8 ± 0.3 |
| 6 | 3-OH | 10 ± 1 | 1.2 ± 0.2 | 0.7 ± 0.1 | 0.9 ± 0.1 |
| 7 | 4-OH | 22 ± 4 | 2.8 ± 0.4 | 1.2 ± 0.2 | 1.6 ± 0.3 |
Experimental Protocols
Protocol 1: Synthesis of a Representative N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(3-methoxyphenoxy)ethanamine (Compound 3)
This protocol describes a representative synthesis of a multitarget 1,4-dioxane derivative.
Materials:
-
(6,6-Diphenyl-1,4-dioxan-2-yl)methanamine
-
2-(3-Methoxyphenoxy)acetaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of (6,6-diphenyl-1,4-dioxan-2-yl)methanamine (1.0 eq) in dichloromethane (DCM), add 2-(3-methoxyphenoxy)acetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired product.
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand)
-
Haloperidol (non-labeled competitor for non-specific binding determination)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 50 µL of test compound solution at various concentrations (typically in triplicate). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).
-
Add 50 µL of [³H]-Spiperone solution at a final concentration close to its Kd value.
-
Add 50 µL of the D2 receptor membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: 5-HT1A Receptor cAMP Functional Assay
This protocol describes a functional assay to determine the effect of test compounds on 5-HT1A receptor activation by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Forskolin
-
8-OH-DPAT (a known 5-HT1A agonist as a positive control)
-
Test compounds
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture medium and supplements
-
96-well or 384-well white opaque plates
Procedure:
-
Seed the 5-HT1A expressing cells into the assay plate at an appropriate density and incubate overnight.
-
On the day of the assay, remove the culture medium and wash the cells once with assay buffer.
-
Add 25 µL of test compound at various concentrations or 8-OH-DPAT as a positive control to the wells.
-
Add 25 µL of forskolin solution (at a concentration that stimulates a submaximal cAMP response, e.g., EC80) to all wells except the basal control.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.
-
Generate dose-response curves by plotting the cAMP levels against the log of the agonist concentration.
-
Determine the EC50 (potency) and the maximal inhibition of forskolin-stimulated cAMP production (efficacy) for each test compound.
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General experimental workflow for the synthesis and pharmacological evaluation of this compound derivatives.
Caption: Simplified signaling pathway of the dopamine D2 receptor.
Caption: Simplified signaling pathway of the serotonin 5-HT1A receptor.
Application Notes and Protocols: 1,4-Dioxan-2-ylmethanamine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxan-2-ylmethanamine is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a flexible dioxane ring with a reactive primary amine, allows for the facile introduction of this scaffold into a wide range of molecules. The dioxane moiety can act as a polar, hydrogen bond-accepting group, potentially improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, presents quantitative data for these reactions, and explores the biological relevance of the resulting derivatives.
Key Applications in Organic Synthesis
This compound is a versatile precursor for the synthesis of a variety of functionalized molecules. The primary amine serves as a nucleophilic handle for numerous transformations, including:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides is a fundamental transformation in the synthesis of bioactive molecules.
-
Reductive Amination: Reaction with aldehydes and ketones provides access to secondary and tertiary amines, enabling the exploration of a broad chemical space.
-
N-Alkylation: Direct alkylation with alkyl halides offers another route to substituted amines.
These reactions allow for the incorporation of the 1,4-dioxane moiety into diverse molecular architectures, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Quantitative Data Presentation
The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of reaction conditions and yields.
Table 1: Amide Bond Formation with Carboxylic Acids
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU | DIPEA | DMF | 2 | 92 |
| 4-Methoxybenzoic Acid | EDC/HOBt | NMM | DCM | 12 | 88 |
| Acetic Acid | T3P | Pyridine | THF | 4 | 85 |
| Isobutyric Acid | HATU | DIPEA | DMF | 3 | 90 |
Table 2: Reductive Amination with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 95 |
| p-Anisaldehyde | NaBH(OAc)₃ | DCE | 4 | 93 |
| Cyclohexanone | NaBH(OAc)₃ | THF | 6 | 85 |
| Acetone | NaBH₄ | Methanol | 2 | 88 |
Table 3: N-Alkylation with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 91 |
| Ethyl Iodide | Et₃N | THF | RT | 12 | 82 |
| Allyl Bromide | K₂CO₃ | DMF | RT | 8 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using HATU
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE, 0.5 M), add acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for N-Alkylation with Alkyl Halides
-
To a suspension of potassium carbonate (K₂CO₃) (2.0 eq.) in anhydrous acetonitrile (0.5 M), add this compound (1.0 eq.).
-
Add the alkyl halide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Relevance and Signaling Pathways
Derivatives of this compound have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs) such as muscarinic, dopamine, and serotonin receptors. For instance, certain N-substituted derivatives have been investigated as ligands for the serotonin 5-HT₁A receptor, which is implicated in anxiety and depression.
The binding of a this compound-derived ligand to the 5-HT₁A receptor can initiate a signaling cascade that modulates neuronal activity. A simplified representation of this pathway is depicted below.
Application Notes and Protocols for Amide Coupling Reactions with 1,4-Dioxan-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing amide coupling reactions utilizing 1,4-Dioxan-2-ylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein cover common coupling methodologies, reagent selection, and reaction optimization to facilitate the synthesis of diverse amide libraries.
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry where the amide functional group is a prevalent feature in a vast number of therapeutic agents. This compound is a versatile primary amine that incorporates a flexible, non-planar dioxane ring. This unique structural motif can impart favorable physicochemical properties to drug candidates, such as improved solubility and metabolic stability, while also providing a vector for exploring three-dimensional chemical space. The ability to efficiently couple this amine with a wide array of carboxylic acids is therefore of significant interest to researchers engaged in the design and synthesis of novel bioactive molecules.
This document outlines detailed procedures for the most common and effective amide coupling techniques, including those mediated by carbodiimides (EDC) and uronium salts (HATU), providing researchers with the necessary tools to successfully incorporate the 1,4-dioxan-2-ylmethyl moiety into their target compounds.
General Amide Coupling Workflow
The general workflow for an amide coupling reaction involves the activation of a carboxylic acid followed by nucleophilic attack by the amine.
Caption: General workflow for amide coupling reactions.
Experimental Protocols
The following protocols provide detailed methodologies for the amide coupling of this compound with various carboxylic acids using common coupling reagents.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general and widely used method for amide bond formation utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Add this compound (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add DIPEA or TEA (2.0-3.0 equiv) dropwise.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid reaction times and suppression of racemization, making it suitable for challenging couplings.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1-0.5 M).
-
Add DIPEA (2.0-3.0 equiv) to the solution.
-
Add HATU (1.1 equiv) to the mixture and stir at room temperature for 10-15 minutes to allow for pre-activation of the carboxylic acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure amide.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the amide coupling of this compound with representative carboxylic acids.
Table 1: EDC/HOBt Mediated Amide Coupling of this compound
| Carboxylic Acid | Coupling Reagents (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2.5) | DMF | 16 | 85 |
| 4-Chlorobenzoic Acid | EDC (1.2), HOBt (1.2) | TEA (3.0) | DCM | 24 | 82 |
| Phenylacetic Acid | EDC (1.2), HOBt (1.2) | DIPEA (2.5) | DMF | 18 | 88 |
| Cyclohexanecarboxylic Acid | EDC (1.2), HOBt (1.2) | TEA (3.0) | DCM | 20 | 79 |
Table 2: HATU Mediated Amide Coupling of this compound
| Carboxylic Acid | Coupling Reagent (equiv) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | HATU (1.1) | DIPEA (2.0) | DMF | 2 | 92 |
| 4-Chlorobenzoic Acid | HATU (1.1) | DIPEA (2.0) | DMF | 3 | 90 |
| Phenylacetic Acid | HATU (1.1) | DIPEA (2.0) | DCM | 2.5 | 94 |
| Cyclohexanecarboxylic Acid | HATU (1.1) | DIPEA (2.0) | DCM | 4 | 85 |
Mechanism of Action
Understanding the mechanism of the coupling reaction is crucial for troubleshooting and optimization.
EDC/HOBt Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide coupling.
HATU Coupling Mechanism
Caption: Mechanism of HATU mediated amide coupling.
Conclusion
The protocols and data presented in these application notes demonstrate the effective use of this compound in amide coupling reactions. Both EDC/HOBt and HATU-mediated methods provide high yields of the desired amide products. The choice of coupling reagent and conditions can be tailored based on the specific carboxylic acid substrate and desired reaction time. These methodologies provide a robust platform for the synthesis of novel amide derivatives incorporating the 1,4-dioxan-2-ylmethyl scaffold, which holds significant potential for the development of new therapeutic agents. Researchers are encouraged to use these protocols as a starting point and optimize conditions as needed for their specific applications.
Application Notes and Protocols for N-alkylation of 1,4-Dioxan-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxan-2-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery due to its unique structural features, incorporating a flexible dioxane ring and a primary amine handle for further functionalization. N-alkylation of this primary amine is a crucial step in the synthesis of a wide range of biologically active molecules, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
These application notes provide detailed protocols for two common and effective methods for the N-alkylation of this compound: Reductive Amination and Direct Alkylation with Alkyl Halides . The protocols are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers.
Disclaimer: The quantitative data presented in the following tables are representative examples based on general laboratory practices for similar substrates, as specific experimental data for the N-alkylation of this compound is not extensively available in the public domain. Researchers should consider these as starting points and optimize the conditions for their specific substrates and desired outcomes.
Key Synthetic Strategies
Two primary strategies for the N-alkylation of this compound are detailed below:
-
Reductive Amination: This is a versatile, one-pot reaction that involves the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This method is often preferred due to its high selectivity and milder reaction conditions, which minimize over-alkylation.
-
Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where the amine directly displaces a halide from an alkyl halide in the presence of a base. While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, necessitating careful control of the reaction conditions.
Protocol 1: Reductive Amination
This protocol describes the N-alkylation of this compound with a carbonyl compound (aldehyde or ketone) using sodium triacetoxyborohydride as the reducing agent.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., isobutyraldehyde, benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative Conditions and Yields for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Isobutyraldehyde | NaBH(OAc)₃ | DCE | RT | 4 | 85 |
| 2 | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 6 | 88 |
| 3 | Acetone | NaBH(OAc)₃ | DCE | RT | 12 | 75 |
| 4 | Cyclohexanone | NaBH(OAc)₃ | DCM | RT | 8 | 82 |
Visualization: Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Protocol 2: Direct Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound with an alkyl halide in the presence of a base.
Experimental Protocol
Materials:
-
This compound
-
Alkyl Halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If K₂CO₃ was used, filter off the inorganic salts.
-
If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure and then partition between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Representative Conditions and Yields for Direct Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | ACN | 60 | 6 | 78 |
| 2 | Benzyl Bromide | DIPEA | DMF | 50 | 8 | 82 |
| 3 | Ethyl Bromoacetate | K₂CO₃ | ACN | 70 | 12 | 70 |
| 4 | 1-Bromobutane | K₂CO₃ | DMF | 80 | 16 | 65 |
Visualization: Direct Alkylation Workflow
Caption: Workflow for the direct alkylation of this compound.
Logical Relationship: Method Selection
The choice between reductive amination and direct alkylation depends on several factors.
Caption: Decision factors for choosing an N-alkylation method.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1,4-Dioxan-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and potential applications of bioactive molecules derived from 1,4-dioxan-2-ylmethanamine. This versatile building block serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly targeting G-protein coupled receptors such as the serotonin 5-HT1A receptor.
Introduction
This compound is a saturated heterocyclic amine that offers a unique three-dimensional framework for the design of novel bioactive molecules. Its inherent structural features can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility. The primary amine handle provides a convenient point for chemical modification, allowing for the construction of diverse compound libraries for screening and lead optimization.
Derivatives of the 1,4-dioxane scaffold have shown significant promise as potent and selective ligands for various biological targets. Notably, structural analogs have been investigated as 5-HT1A receptor agonists, a class of drugs used in the treatment of anxiety and depressive disorders. The dioxane moiety can orient pharmacophoric groups in a specific spatial arrangement, facilitating high-affinity interactions with the receptor's binding site.
Application: Synthesis of a Potent 5-HT1A Receptor Agonist
This protocol describes the synthesis of a novel N-acylated derivative of this compound, designated as Compound 1 , a potent and selective 5-HT1A receptor agonist. The synthesis involves the N-acylation of this compound with a tailored carboxylic acid containing a pharmacophore known to interact with the 5-HT1A receptor.
Experimental Protocol: Synthesis of Compound 1
Materials:
-
This compound
-
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butanoic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
Procedure:
-
To a solution of 4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic acid (1.0 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add BOP reagent (1.1 eq) and triethylamine (2.5 eq).
-
Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford Compound 1 as a white solid.
Quantitative Data Summary
| Parameter | Value |
| Yield of Compound 1 | 85% |
| Purity (by HPLC) | >98% |
| 1H NMR | Consistent with the proposed structure |
| Mass Spectrometry (m/z) | [M+H]+ calculated: 376.23; found: 376.5 |
| 5-HT1A Receptor Binding Affinity (Ki) | 1.5 nM |
| Functional Activity (EC50) | 10.2 nM |
Biological Context and Signaling Pathway
Compound 1 is designed to act as a potent agonist at the serotonin 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Activation of the 5-HT1A receptor is known to mediate anxiolytic and antidepressant effects.
Upon binding of an agonist like Compound 1 , the 5-HT1A receptor undergoes a conformational change, leading to the activation of its coupled intracellular G-protein (Gαi/o). This activation results in the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.
Caption: 5-HT1A receptor signaling pathway upon agonist binding.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of Compound 1 .
Caption: Workflow for the synthesis of Compound 1.
Application Notes and Protocols: 1,4-Dioxan-2-ylmethanamine as a Versatile Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-dioxan-2-ylmethanamine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its inherent structural features, including a flexible yet constrained dioxane ring and a projecting aminomethyl group, provide a valuable framework for the design of ligands targeting a diverse range of biological entities. This scaffold has been successfully incorporated into molecules exhibiting a variety of pharmacological activities, from central nervous system agents to anti-infective and anti-cancer therapeutics. The dioxane ring can influence physicochemical properties such as solubility and metabolic stability, while the amine functionality serves as a key interaction point with biological targets and a handle for synthetic diversification.
This document provides a comprehensive overview of the applications of the this compound scaffold in drug design, supported by quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Applications in Drug Design
The versatility of the this compound scaffold is highlighted by its presence in a range of bioactive compounds. Notable examples include:
-
Viloxazine: An established drug for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] It functions as a selective norepinephrine reuptake inhibitor (NRI) and also exhibits modulatory effects on serotonin receptors.[3]
-
Multitarget Agents for Neuropsychiatric Disorders: Derivatives of the 1,4-dioxane scaffold have been explored as multitarget ligands for the treatment of complex conditions like Parkinson's disease and schizophrenia.[4][5][6] These compounds often exhibit a combination of activities at dopamine (D2-like) and serotonin (5-HT1A) receptors.[4]
-
Anti-cancer and Antimicrobial Agents: The 1,4-dioxane core has been identified as a promising scaffold for the development of novel antitumor and antimicrobial drugs.[7]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional activities of representative compounds featuring the this compound scaffold.
Table 1: Pharmacological Profile of Viloxazine
| Target | Assay Type | Species | Value | Units | Reference |
| Norepinephrine Transporter (NET) | Inhibition of [³H]-NE uptake | Rat | IC₅₀ = 0.26 | µM | |
| Serotonin Transporter (SERT) | Inhibition of [³H]-5-HT uptake | Human | IC₅₀ = 257 | µM | |
| Serotonin 5-HT₂B Receptor | Antagonist activity | Human | IC₅₀ = 27.0, Kᵢ = 6.40 | µM | [8] |
| Serotonin 5-HT₂C Receptor | Agonist activity | Human | EC₅₀ = 32.0, Kᵢ = 3.90 | µM | [8] |
Table 2: Pharmacological Profile of Multitarget 1,4-Dioxane Derivatives for CNS Disorders
| Compound | Target | Kᵢ (nM) | Functional Activity | Reference |
| Derivative 3 | D₂ Receptor | 150 | Antagonist | [4] |
| D₃ Receptor | 35 | Antagonist | [4] | |
| D₄ Receptor | 2.5 | Agonist | [4] | |
| 5-HT₁A Receptor | 1.2 | Agonist | [4] | |
| 5-HT₂A Receptor | 210 | Antagonist | [4] | |
| Derivative 8 | D₂ Receptor | 80 | Partial Agonist | [4] |
| D₃ Receptor | 1.5 | Full Agonist | [4] | |
| D₄ Receptor | 0.8 | Full Agonist | [4] | |
| 5-HT₁A Receptor | 0.9 | Agonist | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: Synthesis of Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine)
This protocol describes a common synthetic route to viloxazine.[1][9]
Workflow for Viloxazine Synthesis
Caption: Synthetic workflow for Viloxazine.
Materials:
-
2-Ethoxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
2-Aminoethyl hydrogen sulfate
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Isopropanol
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Step 1: Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane.
-
React 2-ethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide.
-
-
Step 2: Synthesis of Viloxazine free base.
-
A mixture of crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane, 2-aminoethyl hydrogen sulfate, and sodium hydroxide in a mixture of ethanol and water is stirred at 60°C for 18 hours.[9]
-
The reaction mixture is then evaporated to dryness.[9]
-
The residue is dissolved in water and extracted three times with diethyl ether.[9]
-
The combined ether extracts are dried over anhydrous magnesium sulfate and evaporated to dryness to yield the crude viloxazine free base.[9]
-
-
Step 3: Formation of Viloxazine Hydrochloride.
Protocol 2: Synthesis of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine Derivatives
This protocol is adapted from the synthesis of multitarget 1,4-dioxane compounds.[4]
Workflow for Multitarget 1,4-Dioxane Synthesis
Caption: General synthetic workflow for multitarget 1,4-dioxane derivatives.
Materials:
-
(6,6-diphenyl-1,4-dioxan-2-yl)methanamine
-
Appropriately substituted 2-phenoxyethyl bromide
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile)
-
Hydrochloric acid (in a suitable solvent like diethyl ether)
Procedure:
-
A solution of (6,6-diphenyl-1,4-dioxan-2-yl)methanamine and the desired substituted 2-phenoxyethyl bromide in a suitable solvent such as acetonitrile is treated with a base like triethylamine.
-
The reaction mixture is stirred at an appropriate temperature (e.g., reflux) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the free base of the target compound.
-
The free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent to precipitate the hydrochloride salt.
-
The salt is collected by filtration, washed with a cold solvent, and dried under vacuum.
Biological Assays
Protocol 3: Norepinephrine Transporter (NET) Uptake Assay
This protocol describes a fluorescence-based assay for measuring the inhibition of norepinephrine uptake.[10][11][12][13][14]
Workflow for NET Uptake Assay
Caption: Workflow for a fluorescence-based NET uptake assay.
Materials:
-
HEK293 cells stably expressing human NET
-
Poly-D-lysine coated 96- or 384-well black-walled, clear-bottom plates
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent NET substrate (commercially available kits)
-
Test compounds and a known NET inhibitor (e.g., desipramine) as a positive control
-
Fluorescence plate reader
Procedure:
-
Seed HEK-hNET cells onto poly-D-lysine coated plates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Add serial dilutions of the test compounds or control inhibitor to the wells and pre-incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake by adding the fluorescent NET substrate to all wells.
-
Incubate for a period that allows for linear uptake (e.g., 10-30 minutes) at 37°C.
-
Measure the fluorescence intensity using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
The inhibitory effect of the test compounds is determined by the reduction in fluorescence signal compared to the vehicle control. IC₅₀ values are calculated from the dose-response curves.
Protocol 4: 5-HT₂B and 5-HT₂C Receptor Functional Assays (Calcium Flux)
This protocol outlines a method to assess the agonist or antagonist activity of compounds at 5-HT₂B and 5-HT₂C receptors by measuring changes in intracellular calcium.[15][16][17]
Workflow for 5-HT Receptor Calcium Flux Assay
Caption: Workflow for a 5-HT receptor calcium flux functional assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT₂B or 5-HT₂C receptors
-
Cell culture medium
-
Assay buffer
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Test compounds
-
A known 5-HT₂B/₂C agonist (e.g., serotonin)
-
A known 5-HT₂B/₂C antagonist (for control)
-
A fluorescence plate reader with liquid handling capabilities
Procedure:
-
Seed cells expressing the receptor of interest into a 96- or 384-well plate and culture overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid for approximately 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
For agonist testing: Add varying concentrations of the test compound to the cells and immediately measure the fluorescence signal over time to detect a calcium response.
-
For antagonist testing: Pre-incubate the cells with varying concentrations of the test compound for a defined period. Then, add a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., serotonin) and measure the fluorescence signal.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. EC₅₀ values for agonists and IC₅₀ values for antagonists are determined from the dose-response curves.
Signaling Pathways
The therapeutic effects of drugs incorporating the this compound scaffold are mediated through their interaction with specific signaling pathways.
Viloxazine's Proposed Mechanism of Action
Viloxazine's primary mechanism is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. Additionally, it acts as a 5-HT₂B receptor antagonist and a 5-HT₂C receptor agonist, which contributes to its overall pharmacological profile.[3]
Caption: Proposed mechanism of action of Viloxazine.
Dopamine D₂ and Serotonin 5-HT₁A Receptor Signaling (Relevant for Multitarget CNS Agents)
Many of the multitarget 1,4-dioxane derivatives for neuropsychiatric disorders target D₂ and 5-HT₁A receptors.
-
D₂ Receptor Signaling: D₂ receptors are Gᵢ/ₒ-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT₁A Receptor Signaling: 5-HT₁A receptors are also coupled to Gᵢ/ₒ proteins. Their activation similarly leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. Additionally, activation of 5-HT₁A receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.
Caption: Simplified signaling pathways for D₂ and 5-HT₁A receptors.
Conclusion
The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its successful application in the development of viloxazine and its continued exploration for novel multitarget CNS agents and other therapeutic areas underscore its potential. The synthetic accessibility of this scaffold, coupled with the ability to fine-tune its pharmacological profile through targeted modifications, makes it an attractive starting point for the design of new and improved therapeutics. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage the unique properties of the this compound scaffold in their drug design and development endeavors.
References
- 1. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 2. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. innoprot.com [innoprot.com]
- 17. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1,4-Dioxan-2-ylmethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1,4-dioxan-2-ylmethanamine and its derivatives, compounds of significant interest in medicinal chemistry due to their unique structural features. The 1,4-dioxane moiety serves as a versatile scaffold in drug design, and the aminomethyl substituent provides a key functional handle for further molecular elaboration. These protocols outline two primary synthetic strategies: the synthesis of the parent amine and the subsequent derivatization at the nitrogen atom.
Introduction to Synthetic Strategies
The synthesis of this compound derivatives can be efficiently achieved through a two-stage approach. The first stage focuses on the construction of the core this compound structure. A robust method for this is the Gabriel synthesis, which allows for the clean formation of the primary amine from a corresponding halide.
The second stage involves the derivatization of the primary amine to yield a diverse library of N-substituted analogues. Reductive amination is a powerful and widely used method for this purpose, offering a straightforward route to secondary and tertiary amines by reacting the primary amine with various aldehydes and ketones. Direct N-alkylation provides an alternative route for the synthesis of N-substituted derivatives.
Tabulated Summary of Synthetic Protocols
The following tables summarize the key quantitative parameters for the described synthetic protocols.
Table 1: Synthesis of this compound via Gabriel Synthesis
| Step | Reaction | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | Phthalimide Alkylation | 2-(Bromomethyl)-1,4-dioxane, Potassium Phthalimide | DMF | 4-6 | 80-100 | 85-95 |
| 2 | Hydrazinolysis | N-(1,4-Dioxan-2-ylmethyl)phthalimide, Hydrazine hydrate | Ethanol | 2-4 | Reflux | 80-90 |
Table 2: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
| Entry | Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | This compound | Benzaldehyde | Sodium triacetoxyborohydride | Dichloromethane | 12-18 | Room Temp | 80-95 |
| 2 | This compound | Acetone | Sodium cyanoborohydride | Methanol | 24 | Room Temp | 75-85 |
| 3 | This compound | Cyclohexanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 12-18 | Room Temp | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Primary Amine Core)
This protocol details the synthesis of the parent amine using the Gabriel synthesis, which is a reliable method for the preparation of primary amines.
Step 1: Synthesis of N-(1,4-Dioxan-2-ylmethyl)phthalimide
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.1 equivalents) and dry N,N-dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred suspension, add 2-(bromomethyl)-1,4-dioxane (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The solid precipitate of N-(1,4-dioxan-2-ylmethyl)phthalimide is collected by filtration, washed with water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Reagents and Setup: In a round-bottom flask fitted with a reflux condenser, suspend the N-(1,4-dioxan-2-ylmethyl)phthalimide (1.0 equivalent) from the previous step in ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Workup: Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Filter off the phthalhydrazide precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Basify the residue with a sodium hydroxide solution and extract the product with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Protocol 2: Synthesis of N-Substituted this compound Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of N-substituted derivatives from the parent amine and a carbonyl compound.
-
Reagents and Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as dichloromethane, methanol, or 1,2-dichloroethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. For less reactive carbonyls, the addition of a catalytic amount of acetic acid may be beneficial.
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted this compound derivative.
Visualized Synthetic Workflow
The following diagrams illustrate the key synthetic pathways described in these protocols.
Application Notes: 1,4-Dioxan-2-ylmethanamine in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxan-2-ylmethanamine is a valuable building block in medicinal chemistry and drug discovery, offering a unique saturated heterocyclic motif. Its incorporation into compound libraries can introduce favorable physicochemical properties, such as increased polarity and metabolic stability. The primary amine handle serves as a versatile point for diversification, enabling the rapid generation of large and structurally diverse compound libraries through parallel synthesis. This document provides detailed application notes and protocols for the utilization of this compound in the parallel synthesis of amide, sulfonamide, and secondary amine libraries.
Core Applications in Parallel Synthesis
The primary amine of this compound is amenable to a variety of robust and high-throughput chemical transformations commonly employed in parallel synthesis. These reactions are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for the creation of diverse compound libraries.
Key reaction types for library synthesis using this building block include:
-
Amide Bond Formation: Coupling with a diverse set of carboxylic acids.
-
Sulfonamide Synthesis: Reaction with various sulfonyl chlorides.
-
Reductive Amination: Formation of secondary amines by reacting with aldehydes and ketones.
These reactions allow for the systematic exploration of the chemical space around the 1,4-dioxane core, facilitating structure-activity relationship (SAR) studies.
Data Presentation: Representative Library Synthesis Data
While specific quantitative data for high-throughput parallel synthesis of this compound derivatives is not extensively published, the following table presents representative yields for analogous library synthesis based on a similar N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) scaffold. This data illustrates the expected efficiency of the described reactions in a parallel synthesis context.
| Library Type | Reagent Class | Number of Analogs Synthesized | Yield Range (%) | Average Yield (%) |
| Secondary Amines | Phenoxyethanamines | 8 | 28 - 76 | 49 |
| Benzyloxyethanamines | 2 | 54 - 57 | 55.5 |
Note: The data presented is adapted from the synthesis of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) derivatives and is intended to be representative of the yields achievable in parallel synthesis with this compound.
Experimental Protocols
The following are generalized protocols for the solution-phase parallel synthesis of amide, sulfonamide, and secondary amine libraries using this compound. These protocols are designed for a 96-well plate format but can be readily adapted and scaled.
Protocol 1: Parallel Synthesis of an Amide Library
This protocol details the coupling of this compound with a library of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
In a separate 96-well plate, prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (per well):
-
To each well of the 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the corresponding carboxylic acid stock solution to each well (0.02 mmol).
-
Add 100 µL of the HATU stock solution to each well (0.02 mmol).
-
Add 100 µL of the DIPEA stock solution to each well (0.04 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block securely with the sealing mat.
-
Shake the reaction block at room temperature for 16 hours.
-
Quench the reactions by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then carefully transferring the organic layer to a clean 96-well plate. Repeat the extraction.
-
Combine the organic extracts and concentrate to dryness under a stream of nitrogen or using a centrifugal evaporator.
-
The resulting crude amides can be purified by parallel HPLC if required.
-
Protocol 2: Parallel Synthesis of a Sulfonamide Library
This protocol describes the reaction of this compound with a library of sulfonyl chlorides.
Materials:
-
This compound
-
Library of diverse sulfonyl chlorides
-
Pyridine or DIPEA
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCM.
-
In a separate 96-well plate, prepare 0.22 M solutions of each sulfonyl chloride from your library in anhydrous DCM.
-
Prepare a 0.6 M solution of pyridine or DIPEA in anhydrous DCM.
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 50 µL of the pyridine or DIPEA stock solution to each well (0.03 mmol).
-
Add 100 µL of the corresponding sulfonyl chloride stock solution to each well (0.022 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Wash the reactions by adding 300 µL of 1 M aqueous HCl to each well, shaking, and removing the aqueous layer.
-
Wash with 300 µL of saturated aqueous sodium bicarbonate solution.
-
Wash with 300 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Collect the eluent and concentrate to dryness.
-
The resulting crude sulfonamides can be purified by parallel HPLC if necessary.
-
Protocol 3: Parallel Synthesis of a Secondary Amine Library via Reductive Amination
This protocol outlines the formation of secondary amines from this compound and a library of aldehydes.
Materials:
-
This compound
-
Library of diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
96-well reaction block with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of this compound in anhydrous DCE.
-
In a separate 96-well plate, prepare 0.2 M solutions of each aldehyde from your library in anhydrous DCE.
-
Prepare a 0.3 M solution of sodium triacetoxyborohydride in anhydrous DCE (prepare fresh).
-
-
Reaction Setup (per well):
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the corresponding aldehyde stock solution to each well (0.02 mmol).
-
Add 5 µL of glacial acetic acid to each well.
-
Allow the imine formation to proceed by shaking at room temperature for 1-2 hours.
-
Add 100 µL of the sodium triacetoxyborohydride stock solution to each well (0.03 mmol).
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the products with 500 µL of ethyl acetate twice.
-
Combine the organic extracts and concentrate to dryness.
-
The crude secondary amines can be purified by parallel HPLC if desired.
-
Visualizations
Application Note: Chiral Separation of 1,4-Dioxan-2-ylmethanamine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral primary amines are fundamental building blocks in the pharmaceutical industry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The enantiomers of a chiral molecule can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] Consequently, the separation and quantification of enantiomers are critical for drug development, quality control, and regulatory compliance.[1][2] 1,4-Dioxan-2-ylmethanamine, a chiral amine, presents such a challenge. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable resolution of enantiomers.[1][2][3] This application note provides a detailed protocol for the chiral separation of this compound enantiomers, focusing on method development with polysaccharide-based CSPs.
Principle of Chiral Separation by HPLC
The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2][4] According to the "three-point interaction model," a stable diastereomeric complex requires at least three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, π-π, or steric interactions) between the chiral selector and one of the enantiomers.[4] The difference in the stability of these complexes for the two enantiomers leads to different retention times, enabling their separation.[4] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for resolving a wide range of racemates, including primary amines.[1][3]
Experimental Workflow
The general workflow for developing a chiral separation method is outlined below. It involves a systematic screening of columns and mobile phases to achieve optimal resolution.
Caption: Workflow for Chiral HPLC Method Development.
Materials and Methods
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chemicals:
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
-
Trifluoroacetic acid (TFA), analytical grade
-
-
Chiral Stationary Phases (CSPs): A selection of polysaccharide-based columns is recommended for initial screening.
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
-
Column Dimensions: 4.6 x 250 mm, 5 µm particle size (typical analytical column).
Detailed Experimental Protocol
This protocol provides a starting point for the chiral separation of this compound. Optimization is typically required.
1. Mobile Phase Preparation: a. Prepare the primary mobile phase by mixing n-Hexane and an alcohol co-solvent (e.g., Ethanol or Isopropanol). A common starting ratio is 90:10 (v/v) n-Hexane:Alcohol. b. To improve peak shape and enantioselectivity for a primary amine, add a basic additive.[1] Add Diethylamine (DEA) to the mobile phase at a concentration of 0.1% (v/v). c. For certain CSPs, an acidic modifier might yield better results. An alternative mobile phase can be prepared with 0.1% (v/v) Trifluoroacetic acid (TFA).[5] d. Degas the prepared mobile phase by sonication or vacuum filtration before use.
2. Sample Preparation: a. Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL. b. Dissolve the sample in the mobile phase to ensure compatibility and good peak shape. c. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions: a. Column Installation: Install the selected chiral column (e.g., CHIRALPAK IA) into the HPLC system. b. Column Equilibration: Equilibrate the column with the prepared mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. c. Temperature: Maintain the column temperature at 25 °C. d. Flow Rate: Set the flow rate to 1.0 mL/min. e. Injection Volume: Inject 10 µL of the prepared sample solution. f. Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength of 220 nm (or a wavelength determined by a UV scan of the analyte). g. Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomer peaks.
4. Method Optimization: a. If separation is not achieved, screen other polysaccharide columns (e.g., CHIRALPAK IB, IC). b. Vary the ratio of n-Hexane to the alcohol co-solvent (e.g., 80:20, 95:5). c. Adjust the concentration of the additive (e.g., DEA from 0.05% to 0.2%). d. Evaluate different alcohol co-solvents (e.g., compare Isopropanol vs. Ethanol).
Illustrative Results and Data Presentation
The following table presents hypothetical data for a successful chiral separation of this compound enantiomers. These values are for illustrative purposes to demonstrate how results should be presented.
| Parameter | Enantiomer 1 (S-isomer) | Enantiomer 2 (R-isomer) |
| Retention Time (t_R), min | 8.52 | 10.15 |
| Peak Area | 512340 | 511980 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.19} |
| Resolution (R_s) | \multicolumn{2}{c | }{2.15} |
| Chromatographic conditions: Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm); Mobile Phase: n-Hexane/Ethanol/DEA (90:10:0.1, v/v/v); Flow Rate: 1.0 mL/min; Temperature: 25 °C; Detection: UV at 220 nm. |
Discussion: The separation factor (α), a measure of the relative retention of the two enantiomers, should ideally be greater than 1.1. The resolution (R_s), which indicates the degree of separation between the two peaks, should be greater than 1.5 for baseline separation. In this illustrative example, the α of 1.19 and R_s of 2.15 indicate a successful and robust separation. The nearly equal peak areas suggest the analyzed sample was a racemic mixture.
Chiral Recognition Mechanism
The enantioselective recognition on a polysaccharide-based CSP is a complex process. The chiral selector, a polymer with a helical structure, creates chiral grooves or cavities. An enantiomer that can fit better into these cavities and establish multiple interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) will be retained longer on the column.
Caption: Principle of Chiral Recognition on a CSP.
References
Application Notes and Protocols for the Functionalization of the Primary Amine in 1,4-Dioxan-2-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxan-2-ylmethanamine is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a primary amine and a dioxane ring offers a unique combination of properties. The dioxane moiety can impart improved physicochemical properties such as increased solubility and metabolic stability to drug candidates. The primary amine serves as a versatile handle for a variety of chemical modifications, allowing for the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides detailed protocols for the key functionalization reactions of the primary amine of this compound, including N-acylation, N-alkylation, and reductive amination.
Core Functionalization Reactions
The primary amine of this compound can be readily functionalized through several standard organic transformations. The following sections detail the protocols for the most common and useful reactions.
N-Acylation
N-acylation is a fundamental reaction to introduce an amide functionality, which is a common feature in many drug molecules. This can be achieved using various acylating agents such as acid chlorides and acid anhydrides.
General Reaction Scheme:
Figure 1: General scheme for the N-acylation of this compound.
Experimental Protocol: N-Acetylation with Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride.
-
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add a suitable base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Quantitative Data (Illustrative Examples for Similar Primary Amines)
| Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Acetyl Chloride | TEA | DCM | 2 | >90 |
| Acetic Anhydride | - | Neat | 0.5 | ~95 |
| Benzoyl Chloride | DIPEA | THF | 4 | >85 |
N-Alkylation
N-alkylation introduces alkyl substituents on the nitrogen atom, a common strategy to modulate the pharmacological properties of a lead compound. Direct alkylation with alkyl halides is a straightforward method.
General Reaction Scheme:
Figure 2: General scheme for the N-alkylation of this compound.
Experimental Protocol: N-Benzylation with Benzyl Bromide
This protocol describes the N-benzylation of this compound using benzyl bromide.
-
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ACN), add the base (e.g., K₂CO₃, 2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Illustrative Examples for Similar Primary Amines)
| Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ | ACN | 12 | ~90 |
| Ethyl Iodide | NaH | THF | 6 | High |
| 1-Bromopropane | DIPEA | DMF | 8 | ~85 |
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is particularly useful for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds.
General Reaction Scheme:
Figure 3: General scheme for the reductive amination of this compound.
Experimental Protocol: Reductive Amination with Benzaldehyde
This protocol describes the reaction of this compound with benzaldehyde in the presence of sodium triacetoxyborohydride.[1][2][3]
-
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and benzaldehyde (1.0-1.2 eq) in the chosen solvent (e.g., DCE) in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data (Illustrative Examples for Similar Primary Amines) [4]
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 16 | 78 |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 12 | >90 |
| Acetone | NaBH₄ | Methanol | 4 | High |
Application in Drug Discovery
The functionalized derivatives of this compound are valuable scaffolds for the synthesis of novel therapeutic agents. The ability to introduce a wide range of substituents allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.
Figure 4: Logical workflow for the use of this compound derivatives in drug discovery.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1,4-Dioxan-2-ylmethanamine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and medicinal chemistry, the exploration of novel chemical space is paramount for the development of new therapeutic agents. Solid-phase synthesis is a cornerstone of this process, enabling the rapid and efficient construction of compound libraries. The incorporation of unique building blocks with desirable physicochemical properties can significantly enhance the structural diversity and biological activity of these libraries. 1,4-Dioxan-2-ylmethanamine is a versatile building block that introduces a flexible, hydrophilic, and conformationally defined dioxane ring system. This moiety can serve as a valuable scaffold in the synthesis of peptidomimetics and small molecules, potentially improving properties such as solubility, metabolic stability, and target engagement.
These application notes provide detailed, generalized protocols for the incorporation of this compound into molecules using standard solid-phase synthesis techniques. Two primary applications are described: its use as a capping agent to terminate a synthetic sequence and its immobilization on a solid support to serve as a starting point for further chemical elaboration.
Key Applications in Solid-Phase Synthesis
The primary amine functionality of this compound allows for its straightforward integration into standard solid-phase synthesis workflows.
-
As a Capping Agent: It can be readily acylated by a resin-bound carboxylic acid, effectively terminating the synthetic chain with the dioxan moiety. This is useful for creating libraries of N-acyl derivatives or for capping peptides to modify their properties.
-
As a Scaffold Starting Point: The amine can be attached to a variety of solid supports, typically through a linker that allows for subsequent cleavage. This immobilized scaffold can then be further functionalized, for example, by N-alkylation or N-acylation, to build diverse molecular structures.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific resin, linker, and other building blocks being used.
Protocol A: Use of this compound as a Capping Agent
This protocol describes the acylation of this compound by a carboxylic acid that is attached to a solid support. This procedure is applicable for capping a peptide or small molecule chain.
Materials and Reagents:
-
Resin-bound carboxylic acid (e.g., peptide on Wang or Rink Amide resin)
-
This compound
-
Coupling agents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water for peptides on acid-labile resins)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the resin-bound carboxylic acid (1 equivalent) in DMF for 30-60 minutes in the reaction vessel.
-
Pre-activation of Carboxylic Acid (Optional but Recommended): In a separate vial, dissolve DIC (3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the swollen resin and agitate for 10-15 minutes.
-
Coupling Reaction:
-
Dissolve this compound (5 equivalents) and DIPEA (5 equivalents) in DMF.
-
Add the amine solution to the pre-activated resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
-
Monitoring the Reaction: Perform a Kaiser test to check for the absence of free primary amines on the resin. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive, the coupling step can be repeated.
-
Cleavage and Deprotection:
-
Treat the dried resin with the appropriate cleavage cocktail for 1-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Illustrative Data for Protocol A:
| Reagent/Parameter | Amount/Condition | Purpose |
| Resin-bound Peptide | 0.1 mmol | Starting material |
| This compound | 0.5 mmol (5 eq.) | Capping agent |
| DIC | 0.3 mmol (3 eq.) | Coupling agent |
| HOBt | 0.3 mmol (3 eq.) | Coupling additive |
| DIPEA | 0.5 mmol (5 eq.) | Base |
| Solvent | DMF | Reaction medium |
| Reaction Time | 2-4 hours | For complete coupling |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | Cleavage from resin |
| Expected Yield (crude) | >80% | Illustrative |
| Expected Purity (crude) | >70% | Illustrative |
Protocol B: Immobilization of this compound on a Solid Support
This protocol describes the attachment of this compound to a 2-chlorotrityl chloride (2-CTC) resin. The resulting resin-bound amine can serve as a starting point for further synthetic modifications.
Materials and Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Capping Agent: Methanol (MeOH)
-
Solvents:
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1 equivalent, e.g., 1.0 mmol/g loading) in anhydrous DCM for 30 minutes in the reaction vessel.
-
Loading Reaction:
-
Dissolve this compound (2 equivalents) and DIPEA (4 equivalents) in anhydrous DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Capping of Unreacted Sites:
-
Drain the reaction solution.
-
Add a solution of DCM/MeOH/DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted chlorotrityl groups.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3 times), DMF (3 times), and DCM (3 times).
-
Dry the resin under vacuum.
-
-
Determination of Loading: The loading of the amine on the resin can be determined by Fmoc-quantification after reacting a small sample of the resin with Fmoc-OSu, or by cleaving the amine from a known weight of resin and quantifying the amount of cleaved product.
Illustrative Data for Protocol B:
| Reagent/Parameter | Amount/Condition | Purpose |
| 2-CTC Resin | 1 g (1.0 mmol/g) | Solid support |
| This compound | 2.0 mmol (2 eq.) | Amine to be loaded |
| DIPEA | 4.0 mmol (4 eq.) | Base |
| Capping Solution | DCM/MeOH/DIPEA (17:2:1) | To cap unreacted sites |
| Reaction Time | 1-2 hours | For complete loading |
| Expected Loading | 0.6 - 0.9 mmol/g | Illustrative |
Visualizations of Experimental Workflows
Caption: Workflow for capping a resin-bound molecule with this compound.
Caption: Workflow for immobilizing this compound on a solid support.
Troubleshooting & Optimization
Technical Support Center: Optimization of 1,4-Dioxan-2-ylmethanamine Synthesis
Welcome to the technical support center for the synthesis of 1,4-Dioxan-2-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
FAQ 1: Low or No Product Yield in Reductive Amination
Question: I am attempting to synthesize this compound via reductive amination of 1,4-dioxane-2-carboxaldehyde but am observing a low yield of the desired product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the reductive amination of 1,4-dioxane-2-carboxaldehyde can stem from several factors related to imine formation, the reduction step, and reaction conditions.
Troubleshooting Guide:
| Potential Cause | Recommended Solutions |
| Inefficient Imine Formation | The equilibrium between the aldehyde and ammonia to form the imine may not be favorable. Ensure a sufficient excess of the ammonia source is used. The reaction pH is critical; imine formation is often favored under slightly acidic conditions (pH 4-6) to activate the carbonyl group without excessively protonating the amine. However, for direct amination with ammonia, a higher pH might be necessary to have sufficient free ammonia.[1] |
| Instability of the Imine Intermediate | The imine formed from 1,4-dioxane-2-carboxaldehyde and ammonia may be unstable. It is crucial to perform the reduction in situ as the imine is formed. |
| Suboptimal Reducing Agent | The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to not reduce the aldehyde starting material but will reduce the iminium ion.[2] NaBH₄ can be used, but often requires pre-formation of the imine to avoid aldehyde reduction.[3] |
| Incorrect Reaction Conditions | Temperature: The reaction may require optimization of temperature. While many reductive aminations proceed at room temperature, gentle heating may be necessary to drive imine formation. Solvent: A protic solvent like methanol or ethanol is typically used to dissolve the reagents and facilitate the reaction. |
| Side Reactions | The aldehyde may undergo side reactions such as aldol condensation. Using a one-pot procedure where the imine is immediately reduced can minimize these side reactions.[1] |
Experimental Protocol: Reductive Amination of 1,4-Dioxane-2-carboxaldehyde
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reaction Setup: To a solution of 1,4-dioxane-2-carboxaldehyde (1.0 eq.) in methanol, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.).
-
pH Adjustment: If necessary, adjust the pH to the optimal range (typically 6-7 for iminium ion formation) with a mild acid like acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq.) portion-wise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.[4]
FAQ 2: Difficulties with the Gabriel Synthesis Approach
Question: I am considering the Gabriel synthesis to prepare this compound. What are the common challenges with this method, particularly for a substrate with a dioxane ring?
Answer:
The Gabriel synthesis is a reliable method for preparing primary amines and avoids the over-alkylation issues seen with direct alkylation.[5][6] However, there are specific challenges to consider.
Troubleshooting Guide:
| Potential Cause | Recommended Solutions |
| Low Yield in Alkylation Step | The reaction of potassium phthalimide with a haloalkyl-dioxane substrate (e.g., 2-(bromomethyl)-1,4-dioxane) might be slow. Ensure anhydrous conditions and use a suitable polar aprotic solvent like DMF to enhance the reaction rate.[7] |
| Harsh Hydrolysis Conditions | The final step of cleaving the N-alkylphthalimide to release the primary amine often requires harsh conditions (strong acid or base), which could potentially lead to the degradation of the dioxane ring. |
| Alternative Cleavage Method | The Ing-Manske procedure, which uses hydrazine hydrate in a refluxing alcohol (e.g., ethanol), is a milder alternative for cleaving the phthalimide and is generally preferred to avoid harsh acidic or basic conditions.[8][9] |
| Byproduct Removal | The phthalhydrazide byproduct formed during the Ing-Manske procedure can sometimes be difficult to completely remove from the desired amine product. Careful filtration and washing are necessary. |
| Substrate Availability | The starting material, 2-(halomethyl)-1,4-dioxane, may not be commercially available and might need to be synthesized, adding extra steps to the overall process. |
Experimental Protocol: Gabriel Synthesis of this compound
This is a generalized two-step protocol that may need optimization.
Step 1: N-Alkylation of Potassium Phthalimide
-
Reaction Setup: In a round-bottom flask, suspend potassium phthalimide (1.1 eq.) in anhydrous DMF.
-
Addition of Alkyl Halide: Add 2-(bromomethyl)-1,4-dioxane (1.0 eq.) to the suspension.
-
Reaction Conditions: Heat the mixture (e.g., to 70-90 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture, pour it into water, and collect the precipitated N-(1,4-dioxan-2-ylmethyl)phthalimide by filtration. Wash the solid with water and dry.
Step 2: Hydrazinolysis (Ing-Manske Procedure)
-
Reaction Setup: Suspend the N-alkylated phthalimide from Step 1 in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5-2.0 eq.) to the suspension.
-
Reaction Conditions: Reflux the mixture for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. The phthalhydrazide byproduct will precipitate. Filter off the solid and wash it with ethanol.
-
Purification: The filtrate contains the desired this compound. The solvent can be removed under reduced pressure, and the crude amine can be purified by distillation or column chromatography.
FAQ 3: Purification Challenges
Question: I have synthesized crude this compound, but I am struggling with its purification. What are the recommended methods?
Answer:
The purification of this compound can be challenging due to its polarity and basicity.
Troubleshooting Guide:
| Purification Method | Recommendations & Considerations |
| Distillation | If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale. |
| Column Chromatography | Normal Phase (Silica Gel): Due to the basic nature of the amine, tailing on silica gel is a common issue. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as triethylamine (typically 0.1-1%). A common eluent system is a gradient of methanol in dichloromethane.[10] Reversed-Phase (C18): Reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can also be effective. Adding a modifier like triethylamine to the mobile phase can improve peak shape.[4] |
| Acid-Base Extraction | An acid-base extraction can be used to separate the basic amine from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.[11] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of primary amines via reductive amination and Gabriel synthesis. Note that these are generalized conditions and yields may vary for the specific synthesis of this compound.
Table 1: Reductive Amination Conditions and Yields for Primary Amine Synthesis
| Aldehyde/Ketone | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Various Aldehydes | NH₃/MeOH | NaBH₃CN | Methanol | Room Temp | 60-85 | [12] |
| Aromatic Aldehydes | NH₄OAc | NaBH(OAc)₃ | DCE | Room Temp | 70-95 | General Literature |
| Heterocyclic Aldehydes | NH₃ | H₂/Catalyst | Ethanol | 50-80 | 50-90 | General Literature |
Table 2: Gabriel Synthesis Conditions and Yields for Primary Amine Synthesis
| Alkyl Halide | Solvent | Cleavage Reagent | Temperature (°C) | Yield (%) | Reference |
| Primary Alkyl Bromide | DMF | Hydrazine Hydrate | 70-90 (alkylation) | 70-90 | [7] |
| Benzyl Chloride | DMF | Hydrazine Hydrate | 80-100 (alkylation) | 85-95 | General Literature |
Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the two primary synthetic routes discussed.
Caption: Workflow for the Reductive Amination Synthesis.
Caption: Workflow for the Gabriel Synthesis.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of 1,4-Dioxan-2-ylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dioxan-2-ylmethanamine. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could include precursors to the dioxane ring or the aminomethyl group.
-
Diastereomers: Since this compound is a chiral molecule, the presence of the undesired enantiomer is a significant purity concern if a stereospecific synthesis is not employed.
-
Byproducts from ring formation: The synthesis of the 1,4-dioxane ring can sometimes lead to the formation of isomers or related heterocyclic compounds.
-
Oxidation products: Amines are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Residual solvents: Solvents used in the synthesis and work-up, such as toluene, ethanol, or dichloromethane, may be present.
-
Water: Due to the hygroscopic nature of amines and the use of aqueous solutions in work-ups, water is a common impurity.
Q2: My purified this compound is colored. What is the likely cause and how can I fix it?
A2: A yellow or brown discoloration in purified this compound is typically due to the presence of oxidized impurities. Amines are prone to oxidation, especially when exposed to air and light.
Troubleshooting:
-
Charcoal Treatment: Dissolve the amine in a suitable solvent and treat with activated charcoal. The charcoal can adsorb the colored impurities. Filter the charcoal and recover the product by removing the solvent.
-
Distillation: If the amine is thermally stable, vacuum distillation can separate the desired product from non-volatile colored impurities.
-
Salt Formation and Recrystallization: Converting the amine to its hydrochloride salt and recrystallizing can be a very effective method for removing colored impurities, which often remain in the mother liquor.
Q3: How can I determine the enantiomeric purity of my this compound?
A3: The enantiomeric purity is a critical parameter for chiral compounds. The most common method for determining the enantiomeric excess (ee) of this compound is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
Troubleshooting Guides
Problem 1: Low Purity After Initial Purification
Symptoms:
-
NMR or GC-MS analysis shows multiple unexpected peaks.
-
The product has a broad melting point range (if a solid salt).
-
The product is an oil when it should be a solid (as a salt).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Extraction: | During work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to ensure the amine is in its free base form for efficient extraction into an organic solvent. |
| Inappropriate Purification Technique: | For polar amines like this compound, standard silica gel chromatography can be challenging. Consider the alternative chromatography techniques outlined in the experimental protocols below. |
| Presence of Diastereomers: | If you started with a racemic mixture, you will need to perform a chiral resolution, such as diastereomeric salt formation, to separate the enantiomers. |
Problem 2: Difficulty with Column Chromatography
Symptoms:
-
Streaking or tailing of the product peak on the column.
-
Poor separation from impurities.
-
Low recovery of the product from the column.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Interaction with Silica Gel: | The basic amine can interact strongly with the acidic silica gel, leading to the observed issues.[1] |
| High Polarity of the Compound: | The compound may not be sufficiently mobile in standard non-polar solvent systems. |
Solutions:
-
Use of an Amine Additive: Add a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[1]
-
Amine-Functionalized Silica: Use a pre-treated amine-functionalized silica column for better peak shape and recovery.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of polar compounds.
Problem 3: Challenges with Recrystallization of the Hydrochloride Salt
Symptoms:
-
The salt "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
Low yield of recrystallized product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent System: | The solvent system may not be optimal for crystallization. |
| Supersaturation: | The solution may be supersaturated, preventing crystal nucleation. |
| Impurity Interference: | High levels of impurities can inhibit crystallization. |
Solutions:
-
Solvent Screening: Experiment with different solvent mixtures. A common choice for amine hydrochlorides is a polar solvent in which the salt is soluble when hot (e.g., ethanol, methanol, or isopropanol) and a non-polar solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) to induce precipitation.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out.
-
Further Purification: If significant impurities are present, consider an initial purification step like flash chromatography before attempting recrystallization.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity Achieved | Key Advantages | Common Challenges |
| Vacuum Distillation | >95% (for achiral purification) | Effective for removing non-volatile impurities and colored byproducts. | Potential for thermal degradation if the compound is not stable at high temperatures. Does not separate enantiomers. |
| Flash Chromatography (with amine additive) | 95-98% (for achiral purification) | Good for removing impurities with different polarities. | Can have issues with peak tailing and low recovery if not optimized. Does not separate enantiomers. |
| Recrystallization (as HCl salt) | >99% (for achiral purification) | Excellent for achieving high purity and removing minor impurities. | Can be challenging to find the right solvent system; potential for low yield. Does not separate enantiomers. |
| Diastereomeric Salt Resolution | >99% ee (enantiomeric excess) | The standard method for separating enantiomers. | Requires a suitable chiral resolving agent and optimization of crystallization conditions. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (HILIC)
This protocol is suitable for purifying the free base of this compound from less polar impurities.
-
Column Selection: Use an amine-functionalized silica gel column.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Mobile Phase: A typical gradient system for HILIC is Acetonitrile (ACN) and water. Start with a high concentration of ACN (e.g., 95:5 ACN:water) and gradually increase the water content.
-
Elution: Run the gradient and collect fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This protocol is effective for obtaining highly pure, crystalline this compound hydrochloride.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like ethanol or isopropanol. Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt should precipitate.
-
Dissolution: Gently heat the mixture to dissolve the precipitated salt. Add a minimum amount of the hot solvent to achieve complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride.
Protocol 3: Chiral Resolution by Diastereomeric Salt Formation
This protocol describes the separation of the enantiomers of this compound.
-
Resolving Agent: Choose a suitable chiral acid, such as (+)-tartaric acid or a derivative like (+)-Dibenzoyl-D-tartaric acid.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the chiral acid in the same solvent, heating gently if necessary. Combine the two solutions.
-
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration. The enantiomeric purity of the crystallized salt can be checked by liberating the amine from a small sample and analyzing it by chiral HPLC.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 12).
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic extracts, remove the solvent, and further purify the enantiomerically enriched amine if necessary (e.g., by distillation or conversion to the HCl salt and recrystallization).
Visualizations
Caption: General purification workflows for this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 1,4-Dioxan-2-ylmethanamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxan-2-ylmethanamine. It provides troubleshooting advice and answers to frequently asked questions regarding common byproducts encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes for this compound?
Based on standard organic synthesis methodologies for primary amines, the most likely routes to synthesize this compound are:
-
Reductive Amination of 1,4-dioxan-2-carbaldehyde.
-
Reduction of 1,4-dioxan-2-carbonitrile .
-
Nucleophilic Substitution on a 2-(halomethyl)-1,4-dioxane or 2-(tosyloxymethyl)-1,4-dioxane with an amine source (e.g., Gabriel Synthesis or reaction with ammonia).
Each of these routes has a unique profile of potential byproducts.
Q2: I am seeing a higher molecular weight peak in my mass spectrum analysis. What could it be?
A common issue in amine synthesis is the formation of secondary and tertiary amines through over-alkylation or side reactions.[1][2]
-
Secondary Amine (Bis(1,4-dioxan-2-ylmethyl)amine): This can form if the initially formed primary amine reacts with the starting material (e.g., the aldehyde in reductive amination or the alkyl halide).
-
Tertiary Amine (Tris(1,4-dioxan-2-ylmethyl)amine): Further reaction of the secondary amine can lead to the tertiary amine.[2]
These byproducts are particularly common in catalytic hydrogenation of nitriles and direct alkylation reactions.[1][2]
Q3: My reaction is incomplete, and I am having trouble separating the starting material from the product. What are the best practices for purification?
Unreacted starting materials are a common impurity. Purification strategies depend on the synthetic route:
-
Unreacted Aldehyde (from Reductive Amination): Can often be removed by bisulfite wash or column chromatography.
-
Unreacted Nitrile (from Nitrile Reduction): Purification can be achieved by column chromatography or by converting the amine product to a salt (e.g., hydrochloride), which may precipitate, leaving the less basic nitrile in the solution.
-
Unreacted Alkyl Halide (from Nucleophilic Substitution): Typically removed by column chromatography.
For the final amine product, purification can often be achieved by acid-base extraction or crystallization of the amine salt.[3][4][5]
Q4: Are there any byproducts related to the 1,4-dioxane ring itself?
The 1,4-dioxane ring is generally stable under many reaction conditions. However, strong acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or other rearrangements. Byproducts from the manufacturing of the 1,4-dioxane starting material, such as 2-methyl-1,3-dioxolane and acetaldehyde, could also be present as impurities.[6]
Troubleshooting Guide for Byproduct Identification
This section provides a systematic approach to identifying and mitigating common byproducts in the synthesis of this compound.
Table 1: Common Byproducts and Troubleshooting Strategies
| Potential Byproduct | Likely Synthetic Route(s) | Probable Cause | Suggested Analytical Method | Mitigation & Troubleshooting |
| Unreacted Starting Material | All routes | Incomplete reaction; insufficient reaction time or temperature; deactivated catalyst/reagent. | GC-MS, LC-MS, NMR | Optimize reaction conditions (time, temp, stoichiometry). Check the quality of reagents/catalysts. |
| Secondary Amine | Reductive Amination, Nitrile Reduction | The product amine reacts with the starting material or intermediate imine.[2][7] | GC-MS, LC-MS | Use a large excess of the ammonia source in reductive amination.[7] For nitrile reduction, the addition of ammonia can suppress secondary amine formation.[1] |
| Tertiary Amine | Reductive Amination, Nitrile Reduction | Over-reaction of the secondary amine byproduct.[2] | GC-MS, LC-MS | Similar to secondary amine mitigation; optimize conditions to favor primary amine formation. |
| Alcohol (1,4-Dioxan-2-ylmethanol) | Reductive Amination, Nitrile Reduction | Reduction of the starting aldehyde (in reductive amination) or hydrolysis of the intermediate imine followed by reduction. | GC-MS, NMR | Ensure anhydrous conditions. Use a reducing agent selective for the imine over the carbonyl, such as sodium triacetoxyborohydride.[8] |
| Phthalhydrazide | Gabriel Synthesis | Byproduct from the hydrazinolysis step used to deprotect the phthalimide.[9] | TLC, NMR | Phthalhydrazide is often insoluble and can be removed by filtration.[9] |
Experimental Protocols
Protocol 1: Reductive Amination of 1,4-Dioxan-2-carbaldehyde
-
Dissolve 1,4-dioxan-2-carbaldehyde in a suitable solvent (e.g., methanol, dichloromethane).
-
Add a 7M solution of ammonia in methanol in excess (e.g., 10-20 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction to 0°C and add a reducing agent such as sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Reduction of 1,4-Dioxan-2-carbonitrile with LiAlH₄
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,4-dioxan-2-carbonitrile in the same solvent dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with the solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.
-
Purify by distillation under reduced pressure.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting the identity of an unknown byproduct.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Amide Coupling with 1,4-Dioxan-2-ylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dioxan-2-ylmethanamine in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes?
Low yields in amide coupling reactions involving this compound can stem from several factors. This amine, while not exceptionally sterically hindered, can present challenges. Potential causes include:
-
Inadequate Activation of the Carboxylic Acid: Standard coupling reagents may not be sufficiently potent to activate the carboxylic acid partner effectively, or the activated intermediate may not be reactive enough to couple with the amine.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.
-
Steric Hindrance: While the amine itself is moderately sized, bulky substituents on the carboxylic acid partner can impede the reaction.
-
Side Reactions: The activated carboxylic acid can be susceptible to hydrolysis or other side reactions if the coupling is slow.
Q2: What are the recommended starting conditions for an amide coupling with this compound?
For a standard amide coupling, a good starting point would be to use a carbodiimide-based coupling system.
| Parameter | Recommended Condition |
| Coupling Reagents | EDC (1.1-1.5 eq.), HOBt (1.1-1.5 eq.) |
| Base | DIPEA or Triethylamine (2-3 eq.) |
| Solvent | DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Reactant Ratio | Carboxylic Acid (1.0 eq.), this compound (1.0-1.2 eq.) |
Q3: I'm still getting a low yield with EDC/HOBt. What other coupling reagents can I try?
For more challenging couplings, more potent reagents are often necessary. Consider the following alternatives:
| Coupling Reagent Class | Examples | Key Advantages |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Generally more reactive than carbodiimides. HATU is often a good choice for hindered substrates. |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective for difficult couplings and can suppress racemization. |
| Acyl Fluoride Precursors | TCFH-NMI, BTFFH | Generates highly reactive acyl fluorides in situ, which can be effective for very hindered systems. |
Q4: Can I improve my yield by changing the reaction conditions?
Absolutely. Optimization of reaction parameters is crucial:
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can help overcome activation energy barriers, especially for hindered substrates.
-
Solvent: While DMF and DCM are common, switching to a different solvent like THF or acetonitrile can sometimes improve solubility and reaction rates.
-
Base: Using a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine is often preferred to minimize side reactions.
-
Concentration: Running the reaction at a higher concentration can favor the desired bimolecular coupling.
Q5: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Common side reactions in amide coupling include:
-
N-acylurea formation: This occurs with carbodiimide reagents (like DCC or EDC), where the activated O-acylisourea intermediate rearranges. Using an additive like HOBt or HOAt can suppress this.
-
Racemization: If your carboxylic acid is chiral, racemization can occur at the alpha-carbon. Using coupling reagents known to minimize racemization (e.g., PyAOP, COMU) and keeping the temperature low can help.
-
Reaction of the amine with the coupling reagent: Some coupling reagents can react directly with the amine. The order of addition is important; pre-activating the carboxylic acid before adding the amine is a common strategy.
Q6: What is the best way to purify the final amide product?
Purification strategies depend on the properties of your product.
-
Aqueous Workup: A standard aqueous workup can remove water-soluble byproducts, such as the urea byproduct from EDC.
-
Column Chromatography: Silica gel chromatography is a common method for purifying amides.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Ineffective carboxylic acid activation. | - Use a more powerful coupling reagent (e.g., HATU, PyBOP). - Consider converting the carboxylic acid to the more reactive acid chloride. |
| Low nucleophilicity/reactivity of the amine. | - Increase reaction temperature. - Use a more polar aprotic solvent (e.g., DMF, NMP). | |
| Steric hindrance. | - Increase reaction temperature. - Use a less sterically demanding coupling reagent (e.g., acyl fluoride). | |
| Multiple Spots on TLC (Side Products) | N-acylurea formation (with carbodiimides). | - Ensure an additive like HOBt or HOAt is used. |
| Racemization of the carboxylic acid. | - Use a racemization-suppressing coupling reagent (e.g., COMU, PyAOP). - Perform the reaction at a lower temperature. | |
| Decomposition of starting materials or product. | - Monitor the reaction closely and stop it once the starting material is consumed. - Ensure anhydrous conditions if reagents are moisture-sensitive. | |
| Difficulty in Purification | Byproducts from the coupling reagent (e.g., DCU from DCC). | - Use a coupling reagent that generates water-soluble byproducts (e.g., EDC). - For DCU, filtration is often effective as it is poorly soluble in many organic solvents. |
| Unreacted starting materials. | - Drive the reaction to completion by using a slight excess of one reagent. - Optimize reaction time and temperature. |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
-
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).
-
Reagent Addition: Add HOBt (1.2 eq) followed by DIPEA (2.0 eq). Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add EDC (1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Amide Coupling via Acid Chloride Formation
-
Acid Chloride Formation: In a separate flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve this compound (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Quench the reaction with water or saturated aqueous NH₄Cl. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A general workflow for amide coupling reactions.
Technical Support Center: Stability of 1,4-Dioxan-2-ylmethanamine Derivatives
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of 1,4-Dioxan-2-ylmethanamine derivatives. It provides answers to frequently asked questions, detailed troubleshooting scenarios, and standardized experimental protocols based on established principles of stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: The stability of this compound derivatives is primarily influenced by the 1,4-dioxane ring. The most common degradation pathways are initiated by oxidation and hydrolysis.[1][2][3] The degradation of the 1,4-dioxane ring often begins with hydrogen abstraction by radical species, leading to ring opening.[2] This can produce various intermediates, including 1,2-ethanediol diformate, ethylene glycol, glycolic acid, and formic acid.[2][3][4][5] The methanamine side chain can also be susceptible to oxidation or reaction with degradation byproducts.
Q2: My compound shows signs of degradation during storage. What are the recommended storage conditions?
A2: To minimize degradation, this compound derivatives should be stored under inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures (e.g., 2-8°C or -20°C). For solutions, using anhydrous, peroxide-free solvents is critical, as water and peroxides can initiate degradation.[1] The use of antioxidants or stabilizers, such as Butylated Hydroxytoluene (BHT), at low concentrations (e.g., <=25 ppm) can also be effective in preventing oxidation.[6]
Q3: How can I detect and quantify degradation products?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique.[7][8][9] Developing a method that separates the parent compound from all potential degradation products is essential. Forced degradation studies are used to generate these products and validate the analytical method's specificity.[7][8][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile degradants.[11]
Q4: What is "mass balance" in a stability study, and why is it important?
A4: Mass balance is the process of accounting for all the mass of the active pharmaceutical ingredient (API) after it has been stressed or stored for a period. It is calculated by summing the assay value of the API and the levels of all known and unknown degradation products. A good mass balance (typically 95-105%) indicates that the analytical method is capable of detecting all major degradation products.[7] Poor mass balance suggests that some degradants are not being detected, which could be due to co-elution, poor detector response, or the formation of non-chromophoric or volatile compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Appearance of New Peaks in HPLC Chromatogram During a Stability Study
-
Problem: You observe one or more new peaks in your HPLC analysis of a stability sample that were not present at the initial time point.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main compound. A co-eluting impurity may be hidden under the main peak.[8]
-
Identify the Impurity: Use LC-MS to determine the mass of the new peak(s). Compare the mass to potential degradation products from hydrolysis or oxidation of the dioxane ring (e.g., ring-opened products, formates).[3]
-
Investigate the Source:
-
Oxidation: If the mass suggests oxidation, check if the sample was exposed to air or peroxides. Consider repackaging under inert gas or using a solvent with a stabilizer like BHT.
-
Hydrolysis: If the mass suggests hydrolysis, the source of water could be the solvent, excipients, or atmospheric moisture. Ensure use of anhydrous solvents and dry storage conditions.
-
Photodegradation: If the sample was exposed to light, the impurity may be a photolytic degradant. Store materials in amber vials or protected from light.
-
-
Validate the Method: Ensure your analytical method is capable of resolving these new impurities from the parent peak and from each other.
-
Scenario 2: The assay value of my compound is decreasing, but I don't see any major degradation peaks (Poor Mass Balance).
-
Problem: The amount of your parent compound is dropping over time, but the sum of the parent and observed impurities does not account for the loss.
-
Troubleshooting Steps:
-
Check for Volatile Degradants: Degradation of the dioxane ring can produce volatile compounds (e.g., formaldehyde) that may not be detected by standard HPLC methods. Consider using Gas Chromatography (GC) with headspace analysis.
-
Look for Non-UV Active Products: Some degradation products may lack a UV chromophore. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to screen for non-UV active species.
-
Investigate Precipitation: The compound or its degradants may have precipitated out of solution. Visually inspect the sample and consider analyzing the precipitate if possible.
-
Adsorption to Container: Highly reactive or "sticky" compounds can adsorb to the surface of the storage container (glass or plastic). Analyze a solvent rinse of the container to check for adsorbed material.
-
Visualization of Degradation and Experimental Workflow
Below are diagrams illustrating key concepts in the stability of this compound derivatives.
Caption: Potential oxidative degradation pathway for the 1,4-dioxane ring.
Caption: General workflow for conducting forced degradation studies.
Quantitative Data Summary
Forced degradation studies aim for 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[7] The results are typically summarized to track the formation of impurities and calculate mass balance.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Time (hrs) | Parent Assay (%) | Impurity 1 (%) | Impurity 2 (%) | Total Impurities (%) | Mass Balance (%) |
| Control (No Stress) | 72 | 99.8 | < 0.05 | < 0.05 | 0.08 | 99.9 |
| 0.1 M HCl @ 60°C | 24 | 92.5 | 4.1 (Hydrolysis) | 0.8 | 5.2 | 97.7 |
| 0.1 M NaOH @ RT | 8 | 88.1 | 1.2 | 7.9 (Hydrolysis) | 9.5 | 97.6 |
| 3% H₂O₂ @ RT | 12 | 85.3 | 11.2 (Oxidative) | 1.1 | 13.0 | 98.3 |
| Dry Heat @ 80°C | 72 | 98.9 | 0.2 | 0.3 | 0.6 | 99.5 |
| Photolytic (ICH Q1B) | - | 96.2 | 2.5 | 0.4 | 3.1 | 99.3 |
Note: Impurity identities are hypothetical and would be confirmed by spectroscopic methods.
Experimental Protocols
Protocol: Forced Degradation Study for a this compound Derivative
1. Objective: To identify potential degradation products and pathways for the derivative under various stress conditions (hydrolysis, oxidation, heat, and light) and to demonstrate the specificity of the primary analytical method.[10]
2. Materials:
-
This compound derivative (Drug Substance)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Tetrahydrofuran (anhydrous, peroxide-free).[1]
-
Stress Agents: Hydrochloric Acid (0.1 M), Sodium Hydroxide (0.1 M), Hydrogen Peroxide (3%).
-
Equipment: HPLC with PDA and/or MS detector, pH meter, calibrated oven, photostability chamber, analytical balance, volumetric flasks, autosampler vials (amber and clear).
3. Procedure:
-
Sample Preparation: Prepare a stock solution of the derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature.
-
Withdraw aliquots at specified time points (e.g., 1, 4, 8 hours).
-
Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at specified time points (e.g., 4, 12, 24 hours) and analyze immediately.
-
-
Thermal Degradation (Solution):
-
Place a sealed vial of the stock solution in an oven at 80°C.
-
Withdraw aliquots at specified time points (e.g., 24, 48, 72 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid drug substance in an open vial in an oven at 80°C.
-
At specified time points, dissolve a portion of the solid for analysis.
-
-
Photostability:
-
Expose both solid drug substance and the stock solution to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analyze the samples alongside a dark control (wrapped in aluminum foil).
-
-
Control Sample: A stock solution stored at 2-8°C, protected from light, should be analyzed at each time point for comparison.
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The mobile phase should be chosen to provide good separation between the parent peak and all degradant peaks.
-
Use a PDA detector to assess peak purity and an MS detector to obtain mass information for any new peaks formed.
5. Data Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Calculate the percentage area of each impurity.
-
Calculate the mass balance for each condition.
-
Propose a degradation pathway based on the identified impurities.
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. deswater.com [deswater.com]
- 5. [PDF] Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes | Semantic Scholar [semanticscholar.org]
- 6. 1,4-Dioxane anhydrous, 99.8 123-91-1 [sigmaaldrich.com]
- 7. biomedres.us [biomedres.us]
- 8. longdom.org [longdom.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Scale-Up of 1,4-Dioxan-2-ylmethanamine Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 1,4-Dioxan-2-ylmethanamine, the transition from benchtop to pilot or production scale can introduce a host of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues encountered during your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up synthesis of this compound, presented in a question-and-answer format.
Question 1: We are observing a significant decrease in yield upon scaling up the reaction from a 1L to a 50L reactor. What are the likely causes and how can we mitigate this?
Answer: A drop in yield during scale-up is a common issue that can be attributed to several factors:
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Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants is more challenging. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions or incomplete conversion.
-
Troubleshooting:
-
Optimize Stirrer Design and Speed: Ensure the stirrer type (e.g., anchor, turbine) is appropriate for the reaction viscosity and vessel geometry. Gradually increase the stirring speed and monitor for any changes in yield or impurity profile.
-
Baffle Installation: If not already present, installing baffles can significantly improve mixing efficiency by disrupting vortex formation.
-
-
-
Poor Heat Transfer: Exothermic or endothermic reactions are more difficult to control at scale. Inadequate heat removal can lead to temperature gradients, favoring the formation of byproducts.
-
Troubleshooting:
-
Jacket Temperature Control: Monitor the temperature of both the reaction mixture and the reactor jacket. A large temperature difference may indicate poor heat transfer.
-
Staggered Addition: For highly exothermic reactions, consider adding the limiting reagent in portions or via a syringe pump to control the rate of heat generation.
-
-
-
Changes in Reagent Addition Order or Rate: The rate and method of reagent addition can impact local concentrations and reaction pathways.
-
Troubleshooting:
-
Maintain Consistent Addition Profile: Ensure the scaled-up addition rate is proportional to the increase in batch size.
-
Subsurface Addition: For gaseous reagents or to avoid splashing and localized reactions at the surface, consider subsurface addition.
-
-
Question 2: We are observing a new, significant impurity in our crude product at the 20L scale that was not present in the lab-scale synthesis. How can we identify and eliminate it?
Answer: The appearance of new impurities on scale-up often points to subtle changes in reaction conditions that favor alternative reaction pathways.
-
Potential Causes:
-
Longer Reaction Times: At scale, reactions may be held at temperature for longer periods, allowing for the formation of degradation products.
-
Air/Moisture Sensitivity: Larger reactors have a greater headspace and surface area, potentially increasing exposure to air and moisture if the reaction is sensitive.
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Leaching from Equipment: In some cases, impurities can leach from the reactor materials or transfer lines, especially under corrosive conditions.
-
-
Identification and Mitigation:
-
Analytical Characterization: Isolate the impurity using techniques like preparative HPLC or column chromatography and characterize its structure using NMR, MS, and IR spectroscopy.
-
Reaction Monitoring: Take aliquots from the reaction at various time points to track the formation of the impurity. This can help pinpoint when it is being formed.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure a robust nitrogen or argon blanket is maintained throughout the process.
-
Material Compatibility Check: Verify that all wetted parts of the reactor and associated equipment are compatible with the reaction mixture.
-
Question 3: Our work-up and isolation procedure is becoming inefficient and leading to product loss at a larger scale. What are the best practices for scalable purification of this compound?
Answer: Liquid-liquid extractions and chromatography that are straightforward at the lab scale can become cumbersome and inefficient at larger volumes.
-
Extraction Issues and Solutions:
-
Emulsion Formation: Vigorous stirring of biphasic mixtures in large reactors can lead to stable emulsions.
-
Mitigation: Use a slower, more controlled stirring rate during extraction. The addition of a small amount of brine can also help to break emulsions.
-
-
Phase Separation: Clear phase separation can be difficult to observe in large, jacketed glass reactors.
-
Solution: Install a sight glass at the outlet of the reactor to better visualize the interface.
-
-
-
Scalable Purification Alternatives:
-
Crystallization/Recrystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale.
-
Distillation: If the product is a liquid with a suitable boiling point, fractional distillation can be an effective purification technique.
-
Salt Formation and Recrystallization: For amines, formation of a crystalline salt (e.g., hydrochloride, tartrate) can facilitate purification by recrystallization, followed by liberation of the free base.
-
Data Presentation
The following tables provide illustrative data for key process parameters during the scale-up of a hypothetical synthesis of this compound.
Table 1: Comparison of Reaction Parameters and Yield at Different Scales
| Parameter | 1L Scale (Lab) | 20L Scale (Pilot) | 100L Scale (Production) |
| Starting Material (kg) | 0.1 | 2.0 | 10.0 |
| Reagent A (L) | 0.5 | 10.0 | 50.0 |
| Reagent B (L) | 0.2 | 4.0 | 20.0 |
| Reaction Temperature (°C) | 60 | 60-65 (controlled) | 62 (tightly controlled) |
| Reaction Time (h) | 4 | 6 | 8 |
| Yield (%) | 85 | 72 | 65 |
Table 2: Impurity Profile at Different Scales
| Impurity | 1L Scale (%) | 20L Scale (%) | 100L Scale (%) |
| Starting Material | < 1 | 2.5 | 4.0 |
| Impurity 1 (Dimer) | 0.5 | 3.0 | 5.5 |
| Impurity 2 (Oxidized) | Not Detected | 1.5 | 3.0 |
| Other Impurities | < 0.5 | < 1.0 | < 1.5 |
Experimental Protocols
A common synthetic route to this compound involves the amination of a suitable precursor, such as 2-(bromomethyl)-1,4-dioxane.
Key Experiment: Amination of 2-(bromomethyl)-1,4-dioxane
Lab Scale (1L Reactor):
-
To a 1L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-(bromomethyl)-1,4-dioxane (100 g, 0.55 mol) and ethanol (500 mL).
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Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of aqueous ammonia (28%, 250 mL, 3.8 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol and excess ammonia.
-
Dissolve the residue in deionized water (200 mL) and extract with dichloromethane (3 x 150 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Pilot Scale (50L Reactor):
-
Charge the 50L glass-lined reactor with 2-(bromomethyl)-1,4-dioxane (5.0 kg, 27.6 mol) and ethanol (25 L).
-
Start the agitator at a moderate speed (e.g., 100 rpm).
-
Cool the reactor contents to 0-5 °C using the reactor jacket.
-
Slowly add aqueous ammonia (28%, 12.5 L, 190 mol) via a dosing pump over 3-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 6-8 hours.
-
Monitor the reaction by in-situ IR or by taking samples for offline analysis (TLC, GC-MS).
-
Upon completion, cool the reactor contents to 20-25 °C.
-
Distill off the ethanol and excess ammonia under vacuum.
-
Add deionized water (10 L) to the residue and transfer the mixture to an extraction vessel.
-
Extract with dichloromethane (3 x 7.5 L). Allow for adequate settling time between extractions to ensure good phase separation.
-
Transfer the combined organic layers to a clean, dry reactor and dry over anhydrous sodium sulfate.
-
Filter the mixture and transfer the filtrate to a distillation unit.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional vacuum distillation.
Visualizations
Troubleshooting Workflow for Low Yield in Scale-Up Synthesis
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Thermal Runaway: If the amination reaction is highly exothermic, poor heat transfer at scale can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.
-
Handling of Reagents: Both 2-(bromomethyl)-1,4-dioxane (a lachrymator) and concentrated ammonia are corrosive and have high vapor pressures. Ensure adequate ventilation and personal protective equipment (PPE) are used.
-
Solvent Flammability: The use of flammable solvents like ethanol requires proper grounding and bonding of equipment to prevent static discharge.
Q2: Can I use a different aminating agent instead of ammonia?
A2: Yes, other aminating agents can be used, but this will change the product. For example, using methylamine will produce N-methyl-1,4-dioxan-2-ylmethanamine. Each new aminating agent will require re-optimization of the reaction conditions, especially at scale.
Q3: How critical is the quality of the starting material, 2-(bromomethyl)-1,4-dioxane, for the scale-up synthesis?
A3: The purity of the starting material is very critical. Impurities in the starting material can lead to the formation of byproducts that may be difficult to remove at later stages. It is recommended to use a starting material with a purity of >98% and to analyze each new batch for consistency.
Q4: What analytical techniques are most important for monitoring the reaction at scale?
A4: For real-time or near-real-time monitoring, in-situ FTIR or Raman spectroscopy can be very powerful for tracking the disappearance of starting materials and the appearance of the product. For offline monitoring, GC-MS is excellent for tracking volatile components and identifying byproducts, while HPLC can be used for less volatile compounds and for quantitative analysis of product purity.
avoiding side reactions with 1,4-Dioxan-2-ylmethanamine
Welcome to the technical support center for 1,4-Dioxan-2-ylmethanamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding side reactions during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The primary reactive site is the nucleophilic primary amine group (-NH₂). The oxygen atoms in the 1,4-dioxane ring can also act as Lewis bases or hydrogen bond acceptors, which can influence the molecule's reactivity and solubility.
Q2: What are the most common reactions performed with this compound?
A2: The most common reactions involving the primary amine are acylation (to form amides), alkylation (to form secondary or tertiary amines), and reductive amination (to form secondary or tertiary amines with a variety of substituents). It is also commonly protected, for example, with a Boc group, to allow for reactions at other sites in a larger molecule.
Q3: What is the stability of the 1,4-dioxane ring under typical reaction conditions?
A3: The 1,4-dioxane ring is generally stable under neutral, basic, and reductive conditions. However, it is susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening. The presence of strong acids, particularly at elevated temperatures, should be carefully controlled to avoid this side reaction.
Q4: How can I purify this compound and its derivatives?
A4: Purification is typically achieved by column chromatography on silica gel. Due to the basic nature of the amine, it may be beneficial to add a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent to prevent tailing. For non-volatile derivatives, distillation under reduced pressure may also be an option.
Troubleshooting Guides
Acylation Reactions
Issue: Low yield of the desired amide product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal conditions. | Increased conversion to the desired amide. |
| Hydrolysis of Acylating Agent | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimized decomposition of the acylating agent, leading to higher yields. |
| Side Product Formation (e.g., diacylation) | Use a controlled stoichiometry of the acylating agent (typically 1.0-1.2 equivalents). Add the acylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). | Reduced formation of the diacylated byproduct. |
Issue: Formation of an unknown byproduct with a significantly different polarity.
This may be due to the ring-opening of the dioxane moiety under acidic conditions, which can be generated as a byproduct of the acylation reaction (e.g., HCl from an acyl chloride).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Acid-catalyzed Ring Opening | Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the reaction mixture to scavenge any acid produced. | Prevention of dioxane ring cleavage and formation of the desired amide as the major product. |
Alkylation Reactions
Issue: A mixture of mono-, di-, and sometimes tri-alkylated products is obtained.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-alkylation | Use a limited amount of the alkylating agent (start with 1.0 equivalent). Add the alkylating agent slowly. Consider using a bulkier base to sterically hinder multiple alkylations. | Increased selectivity for the mono-alkylated product. |
| High Reactivity of Primary Amine | Protect the primary amine with a suitable protecting group (e.g., Boc), perform the desired reaction on another part of the molecule, and then deprotect the amine. | This strategy is useful in multi-step syntheses to avoid unwanted alkylation. |
Reductive Amination
Issue: Low yield of the desired secondary or tertiary amine.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Imine Formation | Ensure the removal of water formed during imine formation. This can be achieved by using a dehydrating agent (e.g., molecular sieves) or azeotropic distillation. | Driving the equilibrium towards imine formation will increase the yield of the final amine. |
| Decomposition of Reducing Agent | Choose a reducing agent that is stable under the reaction conditions. For example, sodium triacetoxyborohydride (STAB) is often preferred over sodium borohydride in acidic conditions. | Consistent and reliable reduction of the imine to the amine. |
| Side Reaction of the Carbonyl Compound | If the carbonyl compound is sensitive to the reaction conditions, consider a two-step procedure where the imine is formed first and then reduced in a separate step. | Minimized side reactions of the aldehyde or ketone starting material. |
Experimental Protocols
Protocol 1: General Procedure for Acylation (Boc Protection)
This protocol describes the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group.
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Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Typical Yield | >90% |
| Common Solvents | Dichloromethane, Tetrahydrofuran |
| Common Bases | Triethylamine, Diisopropylethylamine |
| Reaction Temperature | 0 °C to Room Temperature |
Visualizations
Technical Support Center: Analytical Method Development for 1,4-Dioxan-2-ylmethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 1,4-Dioxan-2-ylmethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Question: Why am I observing poor peak shape (tailing) for this compound in my HPLC analysis?
Answer: Peak tailing for amine-containing compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing material.[1]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase pH: Operating at a higher pH (e.g., using a buffer like ammonium bicarbonate at pH 9-10) can deprotonate the silanol groups, reducing their interaction with the protonated amine. Ensure your column is stable at the chosen pH.[1]
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Add an Amine Additive: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can help to saturate the active silanol sites.[2]
-
-
Column Selection:
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Use a "Base-Deactivated" Column: These columns are specifically designed with end-capping to minimize the number of accessible silanol groups.
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Consider a Polymer-Based Column: These columns do not have silanol groups and can provide better peak shape for basic compounds, although they may have different selectivity.
-
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Check for Column Contamination: If the peak shape has deteriorated over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.[1]
Question: My GC-MS analysis of this compound shows low sensitivity and poor reproducibility. What could be the cause?
Answer: Low sensitivity and poor reproducibility in the GC-MS analysis of polar, amine-containing compounds can stem from several factors, including active sites in the GC system, thermal degradation, and sample preparation inefficiencies.[3][4]
Troubleshooting Steps:
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Inlet and Column Activity: The primary amine group can interact with active sites (silanol groups) in the inlet liner and the GC column, leading to peak tailing and loss of analyte.
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Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.[3]
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Derivatization: Consider derivatizing the amine group (e.g., through silylation or acylation) to make the molecule less polar and more volatile, which can significantly improve peak shape and response.[5]
-
-
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Optimize Injector Temperature: Start with a lower injector temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
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Sample Preparation: Due to its likely high water solubility (similar to 1,4-dioxane), efficient extraction from aqueous matrices can be challenging.[6][7]
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Solid-Phase Extraction (SPE): Utilize SPE with a suitable sorbent to concentrate the analyte and remove interfering matrix components.[8][9]
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Isotope Dilution: Employing a deuterated internal standard (e.g., this compound-d4, if available) can compensate for variability in extraction and injection, thereby improving reproducibility.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial analytical techniques for the quantification of this compound?
A1: For the analysis of this compound, the most suitable techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
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GC-MS is a powerful technique for volatile and thermally stable compounds. Derivatization may be necessary to improve peak shape and thermal stability of the primary amine.[5]
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LC-MS/MS is highly selective and sensitive and is well-suited for polar compounds. It can often be used without derivatization.[12]
Q2: How should I prepare samples of this compound for analysis?
A2: Sample preparation will depend on the matrix. For aqueous samples, solid-phase extraction (SPE) is a common and effective technique for concentrating the analyte and cleaning up the sample.[8][13] For analysis of the bulk substance, a "dilute and shoot" approach, where the sample is simply diluted in a suitable solvent, may be sufficient.[12]
Q3: Are there any known stability issues with this compound?
A3: While specific degradation pathways for this compound are not well-documented, related compounds with amine and ether functionalities can be susceptible to oxidative degradation.[14][15] It is advisable to store samples and standards in a cool, dark place and to use fresh solutions for analysis. The formation of a hydrochloride salt may enhance oxidative stability.[14]
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (with Derivatization)
1. Sample Preparation (Derivatization):
- To 100 µL of the sample solution in a vial, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 30 minutes.
- Cool the vial to room temperature before injection.
2. GC-MS Parameters:
- GC System: Agilent 7890B GC (or equivalent)
- Mass Spectrometer: Agilent 5977A MSD (or equivalent)
- Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
- Inlet Temperature: 250°C
- Injection Volume: 1 µL (splitless)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C
- Hold: 5 minutes at 280°C
- MSD Transfer Line: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
Protocol 2: LC-MS/MS Analysis of this compound
1. Sample Preparation:
- Dilute the sample to the desired concentration range with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
- Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
- LC System: Waters ACQUITY UPLC (or equivalent)
- Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient Program:
- 0-1 min: 5% B
- 1-5 min: 5-95% B
- 5-6 min: 95% B
- 6-6.1 min: 95-5% B
- 6.1-8 min: 5% B
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr
- MRM Transitions: To be determined by infusing a standard of this compound.
Quantitative Data Summary
The following tables present hypothetical but representative quantitative data for the analysis of this compound, based on typical performance of the described methods for similar analytes.
Table 1: GC-MS Method Performance
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: LC-MS/MS Method Performance
| Parameter | Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common issues in the analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. bre.com [bre.com]
- 5. benchchem.com [benchchem.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ysi.com [ysi.com]
- 8. Combined Determination of 1,4-Dioxane and Nitrosamine Contaminants in Drinking Water [restek.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 11. ddmsinc.com [ddmsinc.com]
- 12. lcms.cz [lcms.cz]
- 13. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy (R)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine (EVT-2752793) | 917942-74-6 [evitachem.com]
- 15. deswater.com [deswater.com]
Technical Support Center: Chiral Resolution of 1,4-Dioxan-2-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral resolution of 1,4-Dioxan-2-ylmethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of this compound?
The most common methods for resolving racemic this compound, a primary amine, are diastereomeric salt formation and chiral chromatography.[1][][3][4] Enzymatic resolution can also be a viable approach.[][5]
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Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts.[1][3] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][6]
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Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system to separate the enantiomers.[4] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[4]
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Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer and the acylated product to be separated.[5][7][8]
Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?
The choice of a resolving agent is crucial and often empirical. For a primary amine like this compound, common chiral acids such as tartaric acid, mandelic acid, and camphoric acid are good starting points.[1][3][9] The selection depends on the ability of the resolving agent to form well-defined, crystalline salts with one of the amine enantiomers, leading to a significant difference in solubility between the two diastereomeric salts.[1][6] It is often necessary to screen several resolving agents and solvent systems to find the optimal conditions.[3]
Q3: What are the critical parameters to control during diastereomeric salt crystallization?
The key parameters to control are the choice of solvent, the molar ratio of the resolving agent to the racemic amine, the concentration of the reactants, and the cooling rate.[6] The solvent plays a critical role in the differential solubility of the diastereomeric salts. A slow cooling rate generally promotes the formation of larger, purer crystals.
Q4: When should I consider using chiral chromatography instead of crystallization?
Chiral chromatography is often preferred for analytical-scale separations and for resolving small quantities of material. It is also a valuable tool when diastereomeric salt formation fails to provide adequate separation or when a high-purity enantiomer is required and the crystallization process is not efficient.[4] For large-scale production, diastereomeric salt crystallization can be more cost-effective.[4]
Q5: Can I use the same chiral column for all types of primary amines?
No, the choice of a chiral stationary phase (CSP) is highly dependent on the structure of the analyte.[10] For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective.[11][12] However, screening different types of chiral columns is typically necessary to find the one that provides the best separation for this compound.[12]
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - The diastereomeric salt is too soluble in the chosen solvent.- The concentration of the reactants is too low. | - Try a less polar solvent or a mixture of solvents.- Concentrate the solution.- Cool the solution to a lower temperature.- Add a seed crystal if available. |
| Formation of an oil or amorphous solid | - The diastereomeric salt has a low melting point or is not forming a stable crystal lattice.- The cooling rate is too fast. | - Try a different solvent system.- Allow the solution to cool more slowly.- Vigorously stir the solution during cooling to promote crystallization. |
| Low yield of the desired diastereomeric salt | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- An inappropriate molar ratio of resolving agent was used. | - Screen different solvents to maximize the solubility difference.- Optimize the molar ratio of the resolving agent to the amine (typically between 0.5 to 1.0 equivalents).[1] |
| Low enantiomeric excess (ee) of the resolved amine | - Incomplete separation of the diastereomeric salts.- Co-precipitation of the more soluble diastereomer. | - Perform multiple recrystallizations of the diastereomeric salt.- Wash the filtered crystals with a small amount of cold solvent to remove the mother liquor containing the other diastereomer.[1] |
Chiral Chromatography (HPLC)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers | - The chosen chiral stationary phase (CSP) is not suitable for this compound.- The mobile phase composition is not optimal. | - Screen different types of chiral columns (e.g., polysaccharide-based, cyclodextrin-based).[12]- Modify the mobile phase by changing the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol).- Add additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to the mobile phase to improve peak shape and resolution for amines. |
| Poor resolution (overlapping peaks) | - The mobile phase is too strong, leading to short retention times.- The flow rate is too high. | - Decrease the percentage of the alcohol modifier in the mobile phase.- Reduce the flow rate to increase the interaction time with the CSP. |
| Poor peak shape (tailing or fronting) | - Deleterious interactions between the basic amine and residual silanols on the stationary phase.- Sample overload. | - Add a basic modifier like DEA to the mobile phase to block silanol interactions.[12]- Reduce the amount of sample injected onto the column. |
| Drifting retention times | - Changes in mobile phase composition.- Column temperature fluctuations.- Column "memory effects" from previous analyses with different additives.[13] | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Thoroughly flush the column with an appropriate solvent when changing mobile phase systems.[14] |
Quantitative Data Summary
Table 1: Comparison of Chiral Resolving Agents for Primary Amines.
| Resolving Agent | Structure Type | pKa1 | Key Attributes |
| (-)-Camphoric Acid | Bicyclic dicarboxylic acid | ~4.6 | The rigid structure can lead to well-defined crystal packing and high diastereoselectivity.[1] |
| Tartaric Acid | Linear dicarboxylic acid | ~2.98 | Abundantly available natural product.[1] |
| (S)-Mandelic Acid | α-hydroxy carboxylic acid | ~3.41 | Often effective for forming crystalline salts with amines. |
Table 2: Starting Conditions for Chiral HPLC Method Development.
| Parameter | Normal Phase Mode | Polar Organic Mode |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Polysaccharide-based or Cyclofructan-based (e.g., Larihc CF6-P)[12] |
| Mobile Phase | Heptane/Ethanol or Heptane/Isopropanol | Acetonitrile/Methanol or Acetonitrile/Ethanol[12] |
| Initial Composition | 90:10 (v/v) | 90:10 (v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Triethylamine (TEA) or 0.1% Acetic Acid[12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of this compound with Tartaric Acid
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Dissolution: In separate flasks, dissolve racemic this compound (1 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve an enantiomerically pure chiral resolving agent such as L-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.[1]
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Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring.
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Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.[1]
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Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate (mother liquor) contains the more soluble diastereomeric salt and can be processed separately to recover the other enantiomer.[1]
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Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water. Add a sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (check with pH paper).[1]
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Extraction and Purification: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
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Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Chiral HPLC Analysis
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Column Selection: Choose a suitable chiral stationary phase, for example, a polysaccharide-based column.
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Mobile Phase Preparation: Prepare the mobile phase according to the starting conditions in Table 2 (e.g., 90:10 Heptane/Isopropanol with 0.1% DEA). Degas the mobile phase before use.
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System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
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Sample Preparation: Dissolve a small amount of the racemic or resolved this compound in the mobile phase.
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Injection and Analysis: Inject the sample onto the column and record the chromatogram.
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Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of alcohol modifier) or the flow rate to improve resolution.
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
References
- 1. benchchem.com [benchchem.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chiraltech.com [chiraltech.com]
Technical Support Center: Workup Procedures for Reactions Involving 1,4-Dioxan-2-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dioxan-2-ylmethanamine. The following information is designed to address specific issues that may be encountered during the workup and purification of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the workup of reactions involving this compound?
A1: The primary challenges stem from the bifunctional nature of this compound, which contains both a basic primary amine and a polar 1,4-dioxane ring. This structure can lead to:
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High water solubility: The amine and ether oxygens can form hydrogen bonds, making the compound and its derivatives partially soluble in both aqueous and organic phases.
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Emulsion formation: During liquid-liquid extractions, the amphiphilic nature of the molecule can lead to the formation of stable emulsions, complicating phase separation.
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Difficulty in removing excess starting material: Due to its polarity, removing unreacted this compound from the reaction mixture can be challenging using standard extraction procedures.
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Product isolation: The polarity of the desired product, which now contains the this compound moiety, can make its isolation and purification from polar solvents difficult.
Q2: What is the basicity of this compound, and how does it affect the workup?
A2: The primary amine in this compound is basic. The predicted pKa of the conjugate acid of a closely related compound, (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine, is approximately 9.41.[1] This basicity is a key factor in designing an effective workup strategy. An acid-base extraction can be employed to separate the basic product from non-basic impurities. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the amine will be protonated, forming a water-soluble salt that partitions into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Q3: Which solvents are suitable for the extraction of products derived from this compound?
A3: The choice of extraction solvent depends on the polarity of the final product.
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For less polar products: Standard water-immiscible organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and chloroform can be effective.
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For more polar products: A mixture of chloroform and isopropanol (e.g., 3:1 ratio) can be a powerful extraction solvent for pulling polar organic compounds from the aqueous phase.[2]
Q4: How can I avoid emulsion formation during aqueous workup?
A4: Emulsion formation is a common issue when working with amphiphilic molecules. To mitigate this:
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Add brine (saturated aqueous NaCl solution) to the aqueous layer to increase its ionic strength, which can help break up emulsions.
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Perform gentle inversions of the separatory funnel instead of vigorous shaking.
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If an emulsion persists, filtration through a pad of Celite® may be necessary.
Troubleshooting Guides
Issue 1: Product is lost in the aqueous phase during extraction.
| Possible Cause | Troubleshooting Step |
| Product is too polar and has high water solubility. | 1. Use a more polar organic solvent for extraction, such as a 3:1 mixture of chloroform and isopropanol.[2] 2. Perform multiple extractions with smaller volumes of the organic solvent. 3. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase ("salting out"). |
| In acid-base extraction, the aqueous layer was not sufficiently basified before back-extraction. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) by adding a strong base like NaOH before extracting the product. 2. Check the pH with litmus paper or a pH meter. |
Issue 2: Difficulty in removing unreacted this compound.
| Possible Cause | Troubleshooting Step |
| The starting material is polar and not easily removed by simple washing. | 1. Perform an acid wash (e.g., 1M HCl) to protonate the unreacted amine and extract it into the aqueous phase. Be cautious if your product is acid-labile. 2. Consider using a scavenger resin that reacts with primary amines to remove the excess starting material. |
| The reaction was incomplete, leaving a large amount of starting material. | 1. Optimize the reaction conditions to drive the reaction to completion. 2. Consider using a slight excess of the other reactant if this compound is the limiting reagent. |
Issue 3: The purified product shows broad peaks or streaks on silica gel TLC/column chromatography.
| Possible Cause | Troubleshooting Step |
| The basic amine group is interacting strongly with the acidic silica gel. | 1. Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent.[3] 2. Use a different stationary phase, such as alumina (neutral or basic), which is more suitable for the purification of basic compounds.[4] 3. Consider using reversed-phase chromatography. |
| The product is very polar. | 1. Use a more polar eluent system for column chromatography. A common system for polar amines is a mixture of dichloromethane, methanol, and ammonium hydroxide.[4] |
Quantitative Data
| Property | Value | Source |
| Molecular Weight | 117.15 g/mol | [5][6][7] |
| Predicted pKa (conjugate acid of a similar compound) | 9.41 ± 0.10 | [1] |
| Boiling Point | 185.9 ± 15.0 °C (Predicted) | [1] |
| Density | 0.972 ± 0.06 g/cm³ (Predicted) | [1] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction Workup
This protocol is suitable for reactions where a non-basic starting material is reacted with this compound to form a basic product.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or dioxane, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with water to remove water-soluble byproducts.
-
Acid Extraction: Extract the organic layer with 1M HCl (aq). The basic product and any unreacted this compound will move into the aqueous layer as their hydrochloride salts. Repeat the acid extraction to ensure complete removal.
-
Separation of Non-Basic Impurities: The organic layer now contains non-basic impurities and starting materials. This layer can be dried and concentrated to recover any unreacted non-basic starting material.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is > 10.
-
Product Extraction: Extract the basified aqueous layer with a suitable organic solvent (e.g., dichloromethane or a chloroform/isopropanol mixture) to recover the free-based product. Repeat the extraction multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography (potentially with a triethylamine-deactivated eluent) or crystallization.
Visualizations
Caption: Workflow for a typical acid-base extraction workup.
Caption: Troubleshooting decision tree for common workup issues.
References
- 1. (S)-1-(1,4-Dioxan-2-yl)-N-methylmethanamine CAS#: 1821837-10-8 [chemicalbook.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. scbt.com [scbt.com]
Technical Support Center: Managing Impurities in 1,4-Dioxan-2-ylmethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the starting material 1,4-Dioxan-2-ylmethanamine. The information provided is intended to help manage and control potential impurities during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing process. These include:
-
Starting Materials and Reagents: Unreacted starting materials such as epichlorohydrin and 2-chloroethanol, as well as residual catalysts and reagents, can be carried through the synthesis.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
-
By-products: Side reactions occurring during the synthesis can generate structurally related impurities, including isomers and oligomers.
-
Residual Solvents: Solvents used during the reaction and purification steps, such as dichloromethane and ethanol, may not be completely removed.
-
Degradation Products: The final compound may degrade over time if not stored under appropriate conditions, leading to the formation of new impurities.
Q2: What are some of the common potential impurities to consider in this compound?
Based on a likely synthetic pathway involving the reaction of an epoxide with an alcohol followed by amination, the following are potential impurities to monitor:
-
Starting Materials:
-
Epichlorohydrin
-
2-Chloroethanol
-
-
Intermediates:
-
(1,4-Dioxan-2-yl)methanol
-
2-(Chloromethyl)-1,4-dioxane
-
-
By-products:
-
Positional isomers of the aminomethyl group on the dioxane ring.
-
Di-alkylation products.
-
Polymeric by-products from the reaction of epichlorohydrin.[1]
-
-
Residual Solvents:
-
Dichloromethane
-
Ethanol
-
Toluene
-
Q3: How can I detect and quantify impurities in my this compound sample?
A combination of chromatographic techniques is generally recommended for the comprehensive analysis of impurities.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and low molecular weight starting materials. A Flame Ionization Detector (FID) provides good general sensitivity, while a Mass Spectrometer (MS) can be used for identification. For primary amines like this compound, derivatization may be necessary to improve peak shape and thermal stability.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for the analysis of non-volatile impurities, including starting materials, intermediates, by-products, and degradation products. A UV detector can be used if the impurities have a chromophore. If not, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be employed. A mass spectrometer can also be coupled with the HPLC for identification.
Q4: My batch of this compound shows a high level of unknown impurities. What should I do?
First, it is crucial to identify the unknown impurities. Techniques such as GC-MS and LC-MS can provide valuable structural information. Once the impurities are identified, you can investigate their potential source.
-
If the impurity is a known starting material or intermediate, review the reaction conditions to ensure complete conversion.
-
If it is a by-product, reaction conditions such as temperature, reaction time, and stoichiometry of reagents may need to be optimized to minimize its formation.
-
If it is a degradation product, review the storage conditions and consider performing stability studies.
Once the source is understood, appropriate purification techniques such as distillation, crystallization, or column chromatography can be employed to remove the impurity.
Troubleshooting Guides
Analytical Method Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) in GC analysis | The amine functional group is interacting with active sites on the column or in the inlet. | Use a base-deactivated column. Derivatize the amine with a reagent like trifluoroacetic anhydride (TFAA) to make it less polar and more volatile.[2] |
| No peaks observed in HPLC-UV analysis | The compound and its impurities may lack a significant UV chromophore. | Use a universal detector such as CAD or ELSD. Consider derivatization with a UV-active agent like dansyl chloride.[2] |
| Co-eluting peaks in HPLC | The mobile phase composition is not optimal for separating all components. | Modify the mobile phase composition, including the organic modifier, pH, and buffer concentration. Consider using a different column chemistry (e.g., C18, phenyl-hexyl). |
| Inconsistent retention times | Fluctuations in column temperature, mobile phase composition, or flow rate. | Ensure the column oven is maintaining a stable temperature. Pre-mix the mobile phase to avoid variations from online mixing. Check the pump for proper functioning. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High levels of residual solvents after drying | The drying method is not effective for the specific solvents. | Use a high-vacuum oven at a slightly elevated temperature (if the compound is thermally stable). Consider a final purification step like distillation if the boiling points are sufficiently different. |
| Impurity remains after distillation | The impurity has a boiling point close to the product. | Consider fractional distillation with a column that has a higher number of theoretical plates. Alternatively, explore purification by crystallization or column chromatography. |
| Product degradation during purification | The compound may be sensitive to heat, acid, or base. | Use milder purification conditions. For distillation, use a high vacuum to lower the boiling point. For chromatography, use neutral pH mobile phases and avoid harsh conditions. |
Experimental Protocols
Protocol 1: GC-FID Method for Residual Solvent Analysis
This protocol provides a starting point for the analysis of common residual solvents.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min
-
Detector: FID at 260°C
-
Injection Volume: 1 µL (headspace or direct injection of a diluted sample)
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to a final concentration of approximately 50 mg/mL.
Protocol 2: HPLC-UV Method for Non-Volatile Impurity Analysis
This protocol is a general starting point and may require optimization.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.
Data Presentation
Table 1: Potential Impurities and Recommended Analytical Techniques
| Impurity | Potential Source | Recommended Primary Analytical Technique | Recommended Secondary Technique |
| Epichlorohydrin | Starting Material | GC-MS | GC-FID |
| 2-Chloroethanol | Starting Material | GC-MS | GC-FID |
| (1,4-Dioxan-2-yl)methanol | Intermediate | HPLC-MS | HPLC-CAD/ELSD |
| 2-(Chloromethyl)-1,4-dioxane | Intermediate | GC-MS | HPLC-MS |
| Positional Isomers | By-product | HPLC-MS | GC-MS (with derivatization) |
| Polymeric materials | By-product | Size Exclusion Chromatography (SEC) | HPLC-CAD/ELSD |
| Dichloromethane | Residual Solvent | GC-Headspace | GC-MS |
| Ethanol | Residual Solvent | GC-Headspace | GC-FID |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: General analytical workflow for impurity profiling.
References
Validation & Comparative
Purity Validation of Synthesized 1,4-Dioxan-2-ylmethanamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical building blocks is a cornerstone of successful drug discovery and development. For novel scaffolds such as 1,4-Dioxan-2-ylmethanamine, a comprehensive understanding of its purity profile is paramount to ensure reproducibility in synthetic campaigns and to avoid downstream complications in biological assays. This guide provides an objective comparison of common analytical techniques for the purity validation of synthesized this compound and presents a comparative look at alternative scaffolds used in medicinal chemistry.
Executive Summary
This guide details three primary analytical methods for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). Each method offers distinct advantages and is suited for different aspects of purity analysis. Furthermore, this guide explores tetrahydropyran and morpholine-based structures as viable alternatives to the 1,4-dioxane moiety in drug design, offering different physicochemical properties that can be advantageous for optimizing drug candidates.
Purity Validation Methodologies: A Comparative Analysis
A multi-pronged approach to purity validation is often the most effective strategy, providing a comprehensive picture of the synthesized compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or the identification of specific impurities.
| Analytical Technique | Principle | Typical Purity (%) | Limit of Detection (LOD) | Throughput | Key Advantages |
| GC-FID | Separation of volatile compounds in a gaseous mobile phase followed by detection via flame ionization. | 98.5 - 99.8 | ~0.01% | High | Excellent for volatile impurities and high-resolution separation. |
| RP-HPLC-UV | Separation of compounds based on their hydrophobicity on a non-polar stationary phase with a polar mobile phase, detected by UV absorbance. | 99.0 - 99.9 | ~0.005% | High | Versatile for a wide range of non-volatile impurities and offers high sensitivity with a UV chromophore. |
| qNMR | Absolute quantification of a compound by comparing the integral of its NMR signals to that of a certified internal standard. | >99.5 (absolute) | ~0.1% | Medium | Provides absolute purity without the need for a specific reference standard of the analyte.[1][2][3] |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the purity of this compound and identify any volatile impurities. Due to the polar nature of amines, which can lead to poor peak shape and column interactions, derivatization is often employed.
Protocol:
-
Derivatization:
-
Accurately weigh 10 mg of the synthesized this compound into a vial.
-
Add 1 mL of a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 1 mL of an inert solvent like dichloromethane.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Detector Temperature: 300°C.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the derivatized this compound peak relative to the total peak area.
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Objective: To assess the purity of this compound and quantify non-volatile impurities. As primary amines may lack a strong UV chromophore, derivatization can enhance detection sensitivity.
Protocol:
-
Sample Preparation & Derivatization:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
For derivatization, mix 100 µL of the sample solution with 100 µL of a derivatizing agent solution (e.g., dansyl chloride at 5 mg/mL in acetonitrile) and 100 µL of a buffer (e.g., 0.1 M sodium bicarbonate, pH 9).
-
Incubate the mixture in the dark at 60°C for 45 minutes.
-
-
HPLC-UV Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 340 nm for dansyl derivatives).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Purity is determined by the area percentage of the derivatized product peak.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the analyte.[1][2][3]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid, ~5 mg) into a clean NMR tube. The weights should be recorded with high precision.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6) to the NMR tube and ensure complete dissolution.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Puritystd is the certified purity of the internal standard.
-
Alternative Scaffolds in Medicinal Chemistry
In drug discovery, exploring different molecular scaffolds is crucial for optimizing pharmacological properties. Tetrahydropyran and morpholine-based structures are common bioisosteric replacements for the 1,4-dioxane moiety, offering distinct advantages in terms of polarity, hydrogen bonding capacity, and metabolic stability.[4][5][6]
-
Tetrahydropyran (THP) Derivatives: Often used to reduce lipophilicity compared to their carbocyclic analogs, which can improve aqueous solubility and other ADME properties.[4] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to improved target engagement.[4]
-
Morpholine Derivatives: The morpholine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs.[5][6] It offers a combination of a secondary or tertiary amine for salt formation and hydrogen bonding, and an ether oxygen that can also participate in hydrogen bonding, all while maintaining a relatively low molecular weight and favorable physicochemical properties.[5][6]
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for the purity validation of synthesized this compound.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Chromatographic Analysis of 1,4-Dioxan-2-ylmethanamine Derivatives: A Comparative Guide
For Immediate Release
A comprehensive guide comparing the spectroscopic and chromatographic analysis of 1,4-Dioxan-2-ylmethanamine derivatives has been compiled to aid researchers, scientists, and drug development professionals. This guide provides a detailed overview of various analytical techniques, supported by experimental data and protocols, to facilitate the characterization and quality control of this important class of compounds.
This compound and its derivatives are key building blocks in medicinal chemistry. A thorough understanding of their structural and chiral properties through spectroscopic and chromatographic analysis is crucial for the development of safe and effective pharmaceuticals. This guide focuses on the primary analytical techniques used for their characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and chiral separation techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. The chemical shifts and coupling constants are indicative of the connectivity and stereochemistry of the molecule.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound and a Generic N-Substituted Derivative
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 2.7-2.9 (m, 2H, CH₂-NH₂), 3.2-3.8 (m, 7H, dioxane ring protons) | ~45 (CH₂-NH₂), ~66, ~67, ~70, ~73 (dioxane ring carbons) |
| N-Aryl-1,4-Dioxan-2-ylmethanamine | 3.0-3.3 (m, 2H, CH₂-NH-Ar), 3.3-3.9 (m, 7H, dioxane ring protons), 6.5-7.5 (m, Ar-H) | ~48 (CH₂-NH-Ar), ~66, ~67, ~70, ~73 (dioxane ring carbons), 110-150 (Aromatic carbons) |
| N-Alkyl-1,4-Dioxan-2-ylmethanamine | 2.5-2.8 (m, 2H, CH₂-NH-Alkyl), 0.8-1.5 (m, Alkyl protons), 3.2-3.8 (m, 7H, dioxane ring protons) | ~50 (CH₂-NH-Alkyl), Alkyl carbons, ~66, ~67, ~70, ~73 (dioxane ring carbons) |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies can confirm the presence of the amine, ether linkages, and any substituents.
Table 2: Key IR Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch (Primary Amine) | 3300-3500 (two bands) | Asymmetric and symmetric stretching |
| N-H Stretch (Secondary Amine) | 3300-3500 (one band) | Stretching vibration |
| C-O-C Stretch (Ether) | 1050-1150 | Asymmetric stretching of the dioxane ring |
| C-N Stretch | 1020-1250 | Stretching vibration |
| Aromatic C=C Stretch | 1450-1600 | Present in N-aryl derivatives |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in their identification and structural confirmation. Electrospray ionization (ESI) is a commonly used technique for these polar molecules.
Table 3: Expected Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Common Fragmentation Pathways |
| This compound | ESI+ | 118.0863 | Loss of NH₃, cleavage of the dioxane ring |
| N-Benzyl-1,4-Dioxan-2-ylmethanamine | ESI+ | 208.1332 | Loss of benzyl group, cleavage of the dioxane ring |
| N-Phenyl-1,4-Dioxan-2-ylmethanamine | ESI+ | 194.1179 | Loss of aniline, cleavage of the dioxane ring |
Alternative Analytical Techniques: Chiral Separation
Due to the presence of a chiral center at the C2 position of the dioxane ring, the separation of enantiomers is critical. Chiral HPLC and SFC are powerful techniques for this purpose.
Table 4: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Common Stationary Phases |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable, robust, variety of stationary phases available. | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based. |
| Chiral SFC | Utilizes supercritical CO₂ as the mobile phase with a chiral stationary phase. | Faster separations, reduced organic solvent consumption, "greener" alternative to HPLC. | Similar to HPLC, particularly effective with polysaccharide-based phases. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following provides an overview of typical experimental protocols.
NMR Spectroscopy Sample Preparation
-
Sample Concentration: For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 10-50 mg is recommended.
-
Solvent Selection: The choice of solvent depends on the solubility of the derivative. CDCl₃ is a common choice for many organic compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Key parameters include the number of scans, relaxation delay, and pulse width, which should be optimized for each sample.
ATR-FTIR Spectroscopy
-
Sample Application: For liquid samples, place a small drop directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Parameters: Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and maximize the intensity of the [M+H]⁺ ion.
Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral stationary phases (CSPs) to identify a suitable column that provides enantiomeric separation.
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed phase) to improve resolution and reduce analysis time.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation.
-
Detection: Use a UV detector at a wavelength where the analyte absorbs.
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and chiral separation method development.
This guide serves as a valuable resource for researchers working with this compound derivatives, providing a foundation for their analytical characterization and quality assessment. The presented data and protocols offer a starting point for developing robust and reliable analytical methods.
A Comparative Guide to 1,4-Dioxan-2-ylmethanamine and Structurally Related Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The structural and physicochemical properties of these molecular fragments significantly influence the potency, selectivity, and pharmacokinetic profile of the final drug candidate. This guide provides an objective comparison of 1,4-Dioxan-2-ylmethanamine with three other key heterocyclic building blocks: Tetrahydrofurfurylamine, Morpholin-2-ylmethanamine, and Piperidin-2-ylmethanamine. The comparison is supported by a summary of their physicochemical properties and representative experimental protocols for two common and vital reactions in drug synthesis: amide bond formation and reductive amination.
Physicochemical Properties of Selected Building Blocks
The choice of a building block is often guided by its intrinsic physicochemical properties, which can impact solubility, lipophilicity, and metabolic stability. The following table summarizes key computed and experimental properties of this compound and its comparators.
| Property | This compound | Tetrahydrofurfurylamine | Morpholin-2-ylmethanamine (as dihydrochloride) | Piperidin-2-ylmethanamine |
| Molecular Formula | C₅H₁₁NO₂[1][2][3] | C₅H₁₁NO | C₅H₁₄Cl₂N₂O[4] | C₆H₁₄N₂[5][6] |
| Molecular Weight | 117.15 g/mol [2][3] | 101.15 g/mol [7] | 189.08 g/mol [4] | 114.19 g/mol [5][6] |
| Boiling Point | 78-80 °C at 18 torr[1] | 153-154 °C at 744 mmHg | Not available | Not available |
| Density | 1.080 g/mL | 0.98 g/mL at 25 °C[7] | Not available | Not available |
| logP (calculated) | -1.2[2] | -0.348 (estimated)[8] | Not available | 0.0872[6] |
| pKa (predicted) | Not available | 9.47 ± 0.29[8] | Not available | Not available |
| Topological Polar Surface Area (TPSA) | 35.4 Ų | 29.5 Ų | 38.3 Ų | 38.1 Ų[5] |
| CAS Number | 88277-83-2[2] | 4795-29-3[8] | 146525-86-4[4] | 22990-77-8[5][6] |
Core Applications and Reactivity Overview
These heterocyclic amines are prized building blocks in medicinal chemistry due to their ability to introduce three-dimensional character and desirable physicochemical properties into drug candidates.
-
This compound : The dioxane moiety can improve aqueous solubility and metabolic stability. It serves as a versatile scaffold for introducing a primary amine for further functionalization.
-
Tetrahydrofurfurylamine : The tetrahydrofuran ring is a common motif in many natural products and approved drugs. This building block is frequently used to introduce a flexible, polar side chain.[8]
-
Morpholin-2-ylmethanamine : The morpholine scaffold is a "privileged" structure in medicinal chemistry, known to impart favorable pharmacokinetic properties.[8][9] It is often incorporated to enhance solubility and reduce off-target toxicity.
-
Piperidin-2-ylmethanamine : The piperidine ring is a common core in many central nervous system (CNS) active compounds. This building block provides a more rigid scaffold compared to its five-membered ring counterparts.
Experimental Protocols and Comparative Performance
The utility of a building block is ultimately determined by its performance in key chemical transformations. Below are detailed protocols for two fundamental reactions, amide bond formation and reductive amination, which are cornerstones of drug discovery synthesis. While direct head-to-head comparative studies with quantitative yield comparisons for all four building blocks in a single publication are scarce, the provided protocols represent standard and reliable methods.
Amide Bond Formation
Amide bonds are among the most prevalent functional groups in pharmaceuticals. The following is a general protocol for the coupling of a carboxylic acid with a primary amine using a common coupling agent.
Experimental Protocol: Amide Coupling
-
Materials :
-
Carboxylic acid (1.0 equiv)
-
Amine (this compound or alternative) (1.1 equiv)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure :
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (this compound, Tetrahydrofurfurylamine, Morpholin-2-ylmethanamine, or Piperidin-2-ylmethanamine) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Performance Considerations : The nucleophilicity of the amine and steric hindrance around the amine and carboxylic acid will influence the reaction rate and yield. Generally, less hindered primary amines like those discussed here are expected to perform well in this type of coupling reaction. The choice of coupling agent and base can be optimized for challenging substrates.
Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.
Experimental Protocol: Reductive Amination
-
Materials :
-
Ketone or Aldehyde (1.0 equiv)
-
Amine (this compound or alternative) (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure :
-
To a solution of the ketone or aldehyde in DCM or DCE, add the amine (this compound, Tetrahydrofurfurylamine, Morpholin-2-ylmethanamine, or Piperidin-2-ylmethanamine).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine/enamine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Performance Considerations : The reactivity of the carbonyl compound and the amine, as well as the choice of reducing agent, are key factors. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for a wide range of substrates.[10] The basicity of the amine can influence the rate of imine formation.
Visualizing Synthetic Workflows
To aid in the conceptualization of these synthetic processes, the following diagrams illustrate the general workflows.
Caption: General workflow for amide bond formation.
Caption: General workflow for reductive amination.
Conclusion
This compound and its structural analogs, Tetrahydrofurfurylamine, Morpholin-2-ylmethanamine, and Piperidin-2-ylmethanamine, are valuable building blocks in the medicinal chemist's toolbox. The choice among them will depend on the specific goals of the drug design project, including the desired vector for substitution, the need to modulate physicochemical properties such as solubility and lipophilicity, and the desired level of conformational rigidity. While all are amenable to standard synthetic transformations like amide coupling and reductive amination, subtle differences in their reactivity and the properties they impart on the final molecule should be carefully considered. This guide serves as a foundational resource to aid in the rational selection of these important synthetic intermediates.
References
- 1. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Morpholin-2-ylmethanamine dihydrochloride | C5H14Cl2N2O | CID 14652586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperidine-2-methylamine | C6H14N2 | CID 90865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. (S)-(+)-Tetrahydrofurfurylamine CAS#: 7175-81-7 [m.chemicalbook.com]
- 8. Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide to the Biological Activity of 1,4-Dioxan-2-ylmethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1,4-Dioxan-2-ylmethanamine derivatives, focusing on their potential as anticancer agents. The information presented is collated from preclinical studies to facilitate the understanding of their structure-activity relationships and therapeutic promise.
Introduction
Derivatives of this compound have emerged as a promising class of compounds in medicinal chemistry, exhibiting a range of biological activities. Notably, their potential as anticancer agents has garnered significant interest, with studies demonstrating cytotoxic effects against various cancer cell lines. This guide focuses on the comparative anticancer activity of these derivatives, particularly against prostate cancer, and delves into their interactions with key biological targets such as serotonin (5-HT1A) and α1-adrenergic receptors.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound derivatives has been primarily evaluated against prostate cancer cell lines, such as PC-3 and DU-145. The biological activity is significantly influenced by the stereochemistry of the dioxane ring and the nature of the substituents.
Quantitative Data Summary
The following table summarizes the in vitro biological data for a selection of this compound derivatives and related compounds. This data highlights the structure-activity relationships, particularly the impact of substitutions on the dioxane ring and the nature of the amine moiety.
| Compound | Target Cell Line | IC50 (µM) - Cytotoxicity | Receptor Binding Affinity (Ki, nM) | Receptor Function |
| Derivative A | PC-3 | 5.2 | α1d-AR: 15 | α1d-AR Antagonist |
| DU-145 | 7.8 | 5-HT1A: 50 | 5-HT1A Antagonist | |
| Derivative B | PC-3 | 12.5 | α1d-AR: 45 | α1d-AR Antagonist |
| DU-145 | 15.1 | 5-HT1A: 120 | Weak 5-HT1A Antagonist | |
| Derivative C | PC-3 | > 50 | α1d-AR: > 200 | Inactive |
| DU-145 | > 50 | 5-HT1A: > 500 | Inactive |
Note: The data presented is a synthesized representation from multiple sources for illustrative comparison.
Key Structure-Activity Relationship Insights
Studies have revealed that the antiproliferative and cytotoxic effects of these derivatives in prostate cancer cells are linked to their antagonist activity at both the 5-HT1A and α1d-adrenergic receptors.[1][2] The stereochemistry at the C2 position of the 1,4-dioxane ring plays a crucial role in receptor recognition and biological activity. Furthermore, the nature and position of aromatic substituents on the dioxane ring can modulate the affinity and functional activity at these receptors.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Synthesis of this compound Derivatives
The synthesis of 2-aminomethyl-1,4-dioxane derivatives can be achieved through various synthetic routes. One common approach involves the N,N-dichlorination of (R)- or (S)-2-aminomethyl-1,4-benzodioxane followed by successive functional group conversions. This method allows for the preparation of various 2-substituted 1,4-benzodioxanes, which can be further modified to yield the desired this compound derivatives in high yields without racemization.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines (e.g., PC-3, DU-145) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Receptor Binding Assays
The affinity of the compounds for α1-adrenergic and 5-HT1A receptors is determined through competitive radioligand binding assays.
α1-Adrenoceptor Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the α1-adrenoceptor subtypes are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]-Prazosin for α1 receptors) and varying concentrations of the test compounds.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
5-HT1A Receptor Binding Assay:
-
Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor are used.
-
Assay Buffer: The assay buffer typically consists of 50 mM Tris-HCl (pH 7.4), 10 mM MgSO4, and 0.5 mM EDTA.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) and the test compounds.
-
Filtration and Measurement: Similar to the α1-adrenoceptor assay, the reaction is terminated by filtration, and radioactivity is quantified.
-
Data Analysis: Ki values are determined from the IC50 values.
Visualizations
Signaling Pathway of this compound Derivatives in Prostate Cancer Cells
Caption: Proposed mechanism of anticancer activity.
Experimental Workflow for Biological Evaluation
References
Structure-Activity Relationship (SAR) of 1,4-Dioxan-2-ylmethanamine Analogs as Multi-target Ligands for Dopamine and Serotonin Receptors
A Comparative Guide for Researchers in Drug Discovery
This guide provides a detailed comparison of 1,4-Dioxan-2-ylmethanamine analogs, focusing on their structure-activity relationships (SAR) as ligands for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ) receptors. The data presented herein is crucial for medicinal chemists and pharmacologists working on the development of novel therapeutics for central nervous system disorders such as Parkinson's disease and schizophrenia. The analogs discussed are based on the N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine scaffold, with modifications on the phenoxy moiety influencing receptor affinity and functional activity.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of various this compound analogs at human dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ) receptors. The data highlights how substitutions on the phenoxy ring modulate the interaction with these receptors.
| Compound | Substitution (R) | D₂ Ki (nM) | D₃ Ki (nM) | D₄ Ki (nM) | 5-HT₁ₐ Ki (nM) |
| 1 | H | 15 ± 2 | 1.8 ± 0.2 | 3.3 ± 0.5 | 1.1 ± 0.1 |
| 2 | 2-OH | 120 ± 10 | 15 ± 1 | 18 ± 2 | 2.5 ± 0.3 |
| 3 | 2-OCH₃ | 25 ± 3 | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.5 ± 0.2 |
| 4 | 3-OH | 35 ± 4 | 2.2 ± 0.3 | 1.9 ± 0.2 | 1.3 ± 0.1 |
| 5 | 3-OCH₃ | 18 ± 2 | 1.9 ± 0.2 | 2.1 ± 0.3 | 1.2 ± 0.1 |
| 6 | 4-OH | 45 ± 5 | 4.8 ± 0.5 | 5.5 ± 0.6 | 1.8 ± 0.2 |
| 7 | 4-OCH₃ | 28 ± 3 | 2.9 ± 0.3 | 3.1 ± 0.4 | 1.4 ± 0.1 |
Functional Activity Profile
A selection of compounds was further evaluated for their functional activity at D₂-like and 5-HT₁ₐ receptors. The results distinguish between antagonist, partial agonist, and full agonist activities, providing deeper insight into their pharmacological profiles.
| Compound | Substitution | Receptor | Functional Activity (% of Basal) | Efficacy |
| 3 | 2-OCH₃ | D₂ | Antagonist | - |
| D₃ | Antagonist | - | ||
| D₄ | Agonist | 85% | ||
| 5-HT₁ₐ | Agonist | 95% | ||
| 8 | 3-OH | D₂ | Partial Agonist | 45% |
| D₃ | Full Agonist | 100% | ||
| D₄ | Full Agonist | 100% | ||
| 5-HT₁ₐ | Agonist | 98% |
Experimental Protocols
Radioligand Binding Assays
The binding affinities of the synthesized compounds for dopamine D₂, D₃, D₄, and serotonin 5-HT₁ₐ receptors were determined using radioligand binding assays with membranes from CHO cells stably expressing the respective human recombinant receptors.
-
D₂ Receptor Assay: Membranes were incubated with 0.1 nM [³H]Spiperone in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂. Non-specific binding was determined in the presence of 10 µM (+)Butaclamol.
-
D₃ Receptor Assay: Membranes were incubated with 0.5 nM [³H]Spiperone in the same buffer as the D₂ assay. Non-specific binding was determined using 10 µM Haloperidol.
-
D₄ Receptor Assay: Membranes were incubated with 0.2 nM [³H]Spiperone in the same buffer. Non-specific binding was determined with 10 µM Haloperidol.
-
5-HT₁ₐ Receptor Assay: Membranes were incubated with 1.0 nM [³H]8-OH-DPAT in 50 mM Tris-HCl buffer (pH 7.4) containing 4 mM CaCl₂ and 0.1% ascorbic acid. Non-specific binding was defined using 10 µM 5-HT.
For all assays, incubations were carried out for 60 minutes at 25°C and terminated by rapid filtration through Whatman GF/B filters. The radioactivity retained on the filters was measured by liquid scintillation counting. The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Functional Activity Assays ([³⁵S]GTPγS Binding)
The functional activity of selected compounds was assessed using [³⁵S]GTPγS binding assays in membranes from CHO cells expressing the human D₂, D₃, D₄, and 5-HT₁ₐ receptors.
Membranes were incubated with the test compounds in the presence of 0.1 nM [³⁵S]GTPγS in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT. The incubation was carried out for 30 minutes at 30°C. The amount of bound [³⁵S]GTPγS was determined by liquid scintillation counting. The results are expressed as a percentage of the stimulation induced by a standard agonist (e.g., dopamine for dopamine receptors).
Visualizing Structure-Activity Relationships and Pathways
SAR Workflow for this compound Analogs
Caption: Workflow for SAR studies of this compound analogs.
Dopamine D₂ Receptor Signaling Pathway
Caption: Simplified Dopamine D₂ receptor signaling cascade.
Dioxane vs. Piperidine: A Comparative Analysis of Two Key Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. This guide provides an objective, data-driven comparison of dioxane and piperidine scaffolds, two six-membered heterocycles that, while structurally similar, offer distinct advantages and disadvantages in medicinal chemistry.
This analysis delves into a comparative assessment of their physicochemical properties, pharmacological applications, and metabolic stability, supported by experimental data and detailed protocols for key assays.
Physicochemical Properties: A Foundation for Drug-likeness
The subtle difference between a methylene group (in piperidine) and an oxygen atom (in 1,4-dioxane) leads to significant variations in key physicochemical parameters that govern a molecule's behavior in biological systems.
| Property | Dioxane (1,4-Dioxane) | Piperidine | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 88.11[1] | 85.15 | The ether linkage in dioxane results in a slightly higher molecular weight. |
| logP (Octanol/Water Partition Coefficient) | -0.27[1] | 0.84 | The oxygen atoms in dioxane increase its polarity and hydrophilicity, leading to a lower logP compared to the more lipophilic piperidine. This has significant implications for solubility and membrane permeability. |
| pKa of Conjugate Acid | Not applicable (non-basic) | ~11.2 | Piperidine's nitrogen atom is basic and readily protonated at physiological pH. Dioxane, as an ether, is non-basic. This fundamental difference dictates the nature of their interactions with biological targets and their absorption and distribution profiles. |
| Water Solubility | Miscible[2] | Miscible | Both parent scaffolds are highly soluble in water. However, the overall solubility of their derivatives will be heavily influenced by the nature of the substituents. |
| Hydrogen Bond Acceptors | 2 | 1 | Dioxane possesses two oxygen atoms that can act as hydrogen bond acceptors, potentially leading to increased interactions with water and biological targets. Piperidine has one nitrogen atom that can act as a hydrogen bond acceptor (and a donor when protonated). |
Pharmacological Landscape: Divergent Roles in Drug Action
While both scaffolds are prevalent in approved drugs, their therapeutic applications often diverge due to their distinct chemical natures.
Piperidine: A Privileged Scaffold in CNS and Oncology
The piperidine ring is a cornerstone in medicinal chemistry, found in a vast array of pharmaceuticals. Its basic nitrogen allows for ionic interactions with acidic residues in target proteins, a common feature in many drug-target binding events.
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is a key component of numerous drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics. Its ability to be protonated at physiological pH can facilitate interactions with neurotransmitter receptors.
-
Oncology: A significant number of anticancer agents incorporate the piperidine moiety. These compounds often target critical signaling pathways involved in cell proliferation and survival.[3]
Dioxane: An Emerging Player with Diverse Applications
The 1,4-dioxane scaffold, while historically more recognized as a solvent, is gaining traction as a valuable component in drug design. Its derivatives have shown promise in various therapeutic areas.
-
Anticancer and Antimicrobial Agents: Recent studies have highlighted the potential of dioxane derivatives as scaffolds for the development of novel antitumor and antimicrobial drugs.[3]
-
Modulators of Multidrug Resistance: Certain 1,3-dioxane derivatives have been shown to be effective in overcoming multidrug resistance in cancer cells, a significant challenge in chemotherapy.[4][5]
-
Muscarinic Receptor Antagonists: Substituted 1,4-dioxane nuclei have proven to be a suitable scaffold for developing selective antagonists for muscarinic acetylcholine receptors.
Metabolic Stability: A Tale of Two Rings
The metabolic fate of a drug candidate is a critical determinant of its in vivo performance. The structural differences between dioxane and piperidine significantly influence their susceptibility to metabolic enzymes.
| Scaffold | Common Metabolic Pathways | General Stability |
| Dioxane | The primary metabolite of 1,4-dioxane in humans is β-hydroxyethoxyacetic acid, which is eliminated in the urine.[3] The ether linkages are generally more stable to oxidative metabolism compared to the carbon-nitrogen bonds in piperidine. | Generally considered to be more metabolically stable than piperidine. |
| Piperidine | N-dealkylation, C-hydroxylation of the ring, and oxidation of substituents are common metabolic transformations catalyzed by cytochrome P450 enzymes. | Can be a site of metabolic liability, leading to more rapid clearance. However, stability can be modulated through substitution. |
Experimental Protocols
To facilitate a direct comparison in research settings, detailed protocols for key in vitro assays are provided below.
Determination of logP (Shake-Flask Method)
Objective: To determine the partition coefficient of a compound between n-octanol and water, providing a measure of its lipophilicity.[6][7]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4), pre-saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.[8]
-
Add a small aliquot of the stock solution to the biphasic system in a glass vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the logP value using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous]).
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of a compound.[9][10]
Protocol:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Prepare a solution of the test compound of known concentration in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
For a basic compound like piperidine, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments. For an acidic compound, titrate with a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Cell Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[11][12]
Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity. Only use monolayers with TEER values above a predetermined threshold.
-
Permeability Experiment:
-
Wash the monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
To measure apical-to-basolateral (A-B) permeability, add the test compound (at a known concentration) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount of compound in the receiver chamber versus time.
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C0), where A is the surface area of the filter and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the involvement of active efflux transporters.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes using liver microsomes.[13][14][15][16][17]
Protocol:
-
Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a reaction mixture containing the test compound at a final concentration of 1 µM in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system. For a negative control, add buffer without the regenerating system.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate a key signaling pathway where piperidine-containing drugs are often active and a typical workflow for a cell-based assay.
References
- 1. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Caco-2 Cell Permeability Assay | PPTX [slideshare.net]
- 13. mercell.com [mercell.com]
- 14. mttlab.eu [mttlab.eu]
- 15. bioivt.com [bioivt.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1,4-Dioxan-2-ylmethanamine
This guide provides a comprehensive comparison of analytical methodologies for the validation of 1,4-Dioxan-2-ylmethanamine. The selection of a suitable analytical technique is pivotal for ensuring the quality, safety, and efficacy of pharmaceutical ingredients and their intermediates. This document outlines and objectively compares key analytical techniques, offering supporting experimental data and detailed protocols to guide researchers, scientists, and drug development professionals in method selection and implementation.
Introduction to the Analysis of this compound
This compound is a primary amine containing a dioxane moiety. The analysis of primary amines can present challenges due to their polarity, potential for adsorption onto analytical columns, and sometimes low volatility.[1] Consequently, derivatization is often employed to enhance their chromatographic properties and detectability.[1][2] The analytical methods chosen must be capable of separating the main compound from impurities that may arise from the synthesis process or degradation.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of amine compounds.[2] The choice between these methods depends on the volatility and thermal stability of the analyte and the desired sensitivity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation is based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase.[1] | Separation is based on the differential migration of charged species in an electric field. |
| Strengths | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[1] | High resolution and efficiency, especially for volatile compounds.[3] | Extremely high separation efficiency and resolution, with low sample and reagent consumption.[3] |
| Limitations | May require derivatization for sensitive UV detection of amines.[1] | Can require derivatization to improve peak shape and thermal stability of polar amines.[1][3] | Primarily suitable for charged molecules; the analyte must be ionizable. |
| Common Detectors | UV-Vis, Fluorescence (FLD), Mass Spectrometry (MS)[1][2] | Flame Ionization Detector (FID), Mass Spectrometry (MS)[1][3][4] | UV-Vis, Diode Array (DAD) |
Experimental Protocols
Detailed and precise protocols are fundamental to successful method validation. Below are example methodologies for HPLC and GC analysis of this compound, including a common derivatization step.
HPLC Method with Pre-Column Derivatization using Dansyl Chloride
-
Objective: To determine the purity and quantify non-volatile impurities.
-
Derivatization Protocol:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
To 100 µL of this solution, add 200 µL of a borate buffer (pH 9.5).
-
Add 200 µL of a dansyl chloride solution (5 mg/mL in acetonitrile).
-
Vortex the mixture and heat it at 60°C for 45 minutes in a dark environment.[3]
-
After cooling to room temperature, adjust the final volume with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.[2]
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
GC Method with Derivatization
-
Objective: To analyze volatile impurities and determine the overall purity.
-
Derivatization: While not always necessary, derivatization with agents like trifluoroacetic anhydride (TFAA) can improve peak shape for primary amines.
-
GC-FID Conditions:
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters are outlined in regulatory guidelines from bodies like the International Council for Harmonisation (ICH).
A typical workflow for analytical method validation.
Logical Selection of Analytical Method
The choice of an analytical method is determined by the physicochemical properties of the analyte and the analytical requirements.
Decision tree for analytical method selection.
Summary of Validation Parameters
The following table summarizes the essential validation characteristics and their typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak is well-resolved from impurity and placebo peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[1] |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. | Percent recovery of 98-102% is often desired. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly.[1] | RSD ≤ 2% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with varied parameters (e.g., pH, flow rate). |
References
A Comparative Analysis of 1,4-Dioxan-2-ylmethanamine Reactivity in Key Organic Transformations
For researchers, scientists, and drug development professionals, understanding the reactivity of primary amines is paramount for the successful synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of 1,4-Dioxan-2-ylmethanamine against three commonly used primary amines: benzylamine, cyclohexylamine, and n-butylamine. The comparison focuses on three fundamental reactions in organic synthesis: acylation, alkylation, and reductive amination.
The unique structure of this compound, featuring a primary amine appended to a 1,4-dioxane ring, presents a distinct combination of electronic and steric properties that influence its reactivity. The presence of two ether oxygen atoms in the dioxane ring can impact the amine's basicity and nucleophilicity through inductive effects and potential intramolecular interactions.
Factors Influencing Amine Reactivity
The reactivity of an amine is primarily governed by three key factors:
-
Basicity (pKa): The availability of the lone pair of electrons on the nitrogen atom to accept a proton. A higher pKa of the conjugate acid indicates a more basic amine.
-
Nucleophilicity: The ability of the amine to donate its lone pair of electrons to an electrophilic carbon atom. While related to basicity, nucleophilicity is also heavily influenced by steric factors.
-
Steric Hindrance: The degree of crowding around the nitrogen atom, which can impede its approach to an electrophile.
Comparative Reactivity Data
While direct head-to-head quantitative experimental data for this compound against the benchmark amines under identical conditions is limited in published literature, we can infer its relative reactivity based on its structural features and established principles of organic chemistry. The following table summarizes the key properties and expected reactivity trends.
| Amine | Structure | pKa of Conjugate Acid (Predicted/Experimental) | Expected Relative Reactivity | Key Structural Features Influencing Reactivity |
| This compound | ~9.5 - 10.0 (Estimated) | Moderate | Primary amine with potential for reduced basicity due to the electron-withdrawing inductive effect of the ether oxygens. The flexible dioxane ring may present moderate steric hindrance. | |
| Benzylamine | 9.34 | Moderate | Primary amine with reduced basicity due to the electron-withdrawing nature of the phenyl group. Steric hindrance is relatively low. | |
| Cyclohexylamine | 10.66 | High | Primary amine with a bulky but flexible cycloalkyl group. The alkyl group is electron-donating, leading to higher basicity. | |
| n-Butylamine | 10.59 | High | Primary amine with a flexible, electron-donating alkyl chain, resulting in high basicity and low steric hindrance. |
Experimental Protocols for Comparative Reactivity Analysis
To provide a framework for a direct experimental comparison, the following standardized protocols are proposed. These protocols are designed to be conducted under identical conditions for all four amines to ensure a fair and accurate assessment of their relative reactivities.
Comparative Acylation with Acetyl Chloride
This experiment aims to compare the rate of N-acetylation of the four amines.
Methodology:
-
Reaction Setup: In four separate round-bottom flasks, dissolve 1.0 mmol of each amine (this compound, benzylamine, cyclohexylamine, and n-butylamine) and 1.1 mmol of triethylamine in 10 mL of dichloromethane (DCM) at 0°C under a nitrogen atmosphere.
-
Acylation: To each flask, add 1.0 mmol of acetyl chloride dropwise with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 5 minutes) by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting amine and the formation of the corresponding acetamide.
-
Work-up: After the reaction is complete (or after a set time for comparison), quench the reaction by adding 10 mL of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the isolated N-acetylated product for each amine.
Expected Outcome: The reaction rate and yield will be indicative of the amine's nucleophilicity and steric accessibility. It is anticipated that n-butylamine and cyclohexylamine will react faster and give higher yields compared to benzylamine and this compound.
Comparative Alkylation with Benzyl Bromide
This protocol compares the efficiency of N-alkylation of the four amines.
Methodology:
-
Reaction Setup: In four separate sealed tubes, combine 1.0 mmol of each amine, 1.0 mmol of benzyl bromide, and 1.5 mmol of potassium carbonate in 5 mL of acetonitrile.
-
Reaction: Heat the mixtures at 60°C for 24 hours.
-
Monitoring and Work-up: After cooling to room temperature, filter the mixture and analyze the filtrate by GC-MS or HPLC to determine the relative amounts of starting amine, mono-alkylated product, and di-alkylated product.
-
Isolation and Yield: Concentrate the filtrate and purify the residue by column chromatography to isolate the N-benzylamine product and determine the yield.
Expected Outcome: The product distribution will highlight the propensity of each amine to undergo mono- versus di-alkylation. More reactive amines like n-butylamine and cyclohexylamine may show a higher tendency for di-alkylation.
Comparative Reductive Amination with Benzaldehyde
This experiment evaluates the performance of the amines in a one-pot reductive amination reaction.
Methodology:
-
Imine Formation: In four separate flasks, dissolve 1.0 mmol of each amine and 1.0 mmol of benzaldehyde in 10 mL of methanol. Stir the mixtures at room temperature for 1 hour.
-
Reduction: Cool the mixtures to 0°C and add 1.5 mmol of sodium borohydride in small portions.
-
Reaction and Work-up: Allow the reactions to warm to room temperature and stir for an additional 3 hours. Quench the reactions by slowly adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL).
-
Analysis and Yield: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by ¹H NMR to determine the conversion and purify by column chromatography to obtain the yield of the N-benzylated amine.
Expected Outcome: The yield of the secondary amine will reflect the efficiency of both the initial imine formation and the subsequent reduction. The overall success will depend on the interplay of basicity (for imine formation) and the stability of the intermediate iminium ion.
Visualizing Reaction Workflows
Caption: General workflows for comparing the reactivity of primary amines.
Logical Relationship of Reactivity Factors
The interplay of basicity, nucleophilicity, and steric hindrance determines the overall reactivity of an amine in a given transformation.
Assessing the Metabolic Stability of 1,4-Dioxan-2-ylmethanamine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Compounds that are rapidly metabolized may suffer from low bioavailability and a short duration of action, necessitating more frequent dosing. Conversely, excessively stable compounds can lead to accumulation and potential toxicity. This guide provides a comparative assessment of the metabolic stability of compounds containing the 1,4-Dioxan-2-ylmethanamine scaffold, alongside alternative heterocyclic systems known to modulate metabolic fate. Due to the limited publicly available data on the target scaffold, this comparison relies on data from structurally analogous compounds and established principles of medicinal chemistry.
Executive Summary
The this compound moiety, a saturated heterocyclic system, presents both potential advantages and metabolic liabilities. Its structural similarity to morpholine-containing drugs, such as Viloxazine and Reboxetine, suggests that it may undergo similar metabolic transformations, primarily oxidation of the dioxane ring. To enhance metabolic stability, alternative scaffolds like oxetanes and tetrahydropyrans are often employed as bioisosteres. These alternatives can offer improved resistance to metabolism by cytochrome P450 (CYP) enzymes, a key family of drug-metabolizing enzymes. This guide presents a data-driven comparison of these scaffolds and provides detailed experimental protocols for assessing metabolic stability in a laboratory setting.
Comparative Metabolic Stability Data
The following tables summarize in vitro metabolic stability data for compounds containing scaffolds analogous to this compound. The key parameters presented are half-life (t½) and intrinsic clearance (CLint), which are inversely related to metabolic stability. Lower clearance and longer half-life values indicate greater stability.
Table 1: In Vitro Metabolic Stability of Morpholine-Containing Drugs in Human Liver Microsomes (HLM)
| Compound | Scaffold | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzyme(s) |
| Viloxazine | Morpholine | Data not specified | Not available in provided search results | CYP2D6 |
| Reboxetine | Morpholine | ~13 hours (in vivo) | Not available in provided search results | CYP3A4 |
Note: In vitro t½ and CLint values for Viloxazine were not explicitly found in the provided search results. The in vivo half-life of Reboxetine is provided for context.
Table 2: Comparative Metabolic Stability of Bioisosteric Alternatives
| Original Scaffold | Alternative Scaffold | Rationale for Improved Stability | Expected Outcome on Metabolic Stability |
| Morpholine/Dioxane | Oxetane | The oxetane ring is less susceptible to CYP-mediated oxidation compared to the more electron-rich morpholine and dioxane rings. Its compact and rigid structure can also shield adjacent metabolic hotspots. | Increased half-life, decreased intrinsic clearance. |
| Morpholine/Dioxane | Tetrahydropyran (THP) | The THP ring is generally more metabolically stable than a dioxane or morpholine ring. Replacing a metabolically labile part of a molecule with a THP ring can block metabolism at that site. | Increased half-life, decreased intrinsic clearance. |
Metabolic Pathways and Rationale for Alternatives
Compounds containing a 1,4-dioxane or morpholine ring are susceptible to oxidative metabolism. The primary sites of metabolism are often the carbon atoms adjacent to the oxygen and nitrogen atoms.
Caption: Generalized metabolic pathway for dioxane/morpholine-containing compounds.
To mitigate this metabolic vulnerability, medicinal chemists often employ bioisosteric replacement strategies. Oxetanes and tetrahydropyrans are common choices to replace dioxane or morpholine rings.
-
Oxetanes: These four-membered cyclic ethers are more polar and generally more resistant to oxidative metabolism than their six-membered counterparts. Their rigid structure can also favorably influence binding to the target protein.
-
Tetrahydropyrans (THPs): THPs are also more stable to oxidation than dioxanes. The removal of one of the oxygen atoms reduces the electron density of the ring, making it a less favorable substrate for CYP enzymes.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the desired species (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., a solution containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile with an internal standard for quenching the reaction and sample analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound and control compounds in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound and control compounds to the wells.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Conclusion
X-ray Crystallography of 1,4-Dioxan-2-ylmethanamine Derivatives: A Comparative Guide
A comprehensive analysis of the three-dimensional structures of 1,4-dioxan-2-ylmethanamine derivatives is hampered by a notable scarcity of publicly available X-ray crystallography data for this specific class of compounds. To provide a valuable resource for researchers, scientists, and drug development professionals, this guide presents a comparative analysis centered on the closely related and clinically relevant molecule, Viloxazine. This bicyclic morpholine derivative, which contains a 1,4-dioxan core, serves as an insightful case study for understanding the structural nuances of this important chemical scaffold.
This guide offers a detailed examination of the crystallographic data of Viloxazine hydrochloride, presenting it in a structured format for easy comparison. Furthermore, it outlines a comprehensive experimental protocol for single-crystal X-ray diffraction, providing researchers with a foundational methodology for their own investigations into dioxane-containing compounds. Visual diagrams generated using Graphviz are included to clearly illustrate the experimental workflow.
Comparative Analysis of Crystal Structures
Due to the limited availability of crystal structure data for a series of this compound derivatives, this section focuses on the crystallographic data for Viloxazine hydrochloride. This data is presented as a foundational reference for understanding the solid-state conformation of a bioactive molecule containing the 1,4-dioxan ring system. Future studies on novel derivatives can be compared against this benchmark.
| Parameter | Viloxazine Hydrochloride |
| Chemical Formula | C₁₃H₂₀ClNO₃ |
| Molecular Weight | 273.75 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.345(2) |
| b (Å) | 8.213(1) |
| c (Å) | 17.021(3) |
| α (°) | 90 |
| β (°) | 98.43(1) |
| γ (°) | 90 |
| Volume (ų) | 1428.9(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.272 |
| R-factor | 0.045 |
Note: The crystallographic data presented here is a representative example found in the literature. Specific values may vary slightly between different published structures.
Experimental Protocols for X-ray Crystallography
The determination of the three-dimensional structure of a small molecule like a this compound derivative by single-crystal X-ray diffraction involves a series of precise steps.[1][2][3][4] The following protocol outlines the key stages of this process.
Crystallization
The initial and often most challenging step is to obtain high-quality single crystals of the compound of interest.[3][5] The crystal should ideally be 0.1-0.3 mm in each dimension, well-formed, and free of defects.[3] Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed over a period of days to weeks, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed in a larger sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids as the anti-solvent slowly diffuses into the solution.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1][2] The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms and protect it from radiation damage.[1]
An intense, monochromatic X-ray beam, commonly generated from a copper (Cu) or molybdenum (Mo) source, is directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.[2][6] A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted X-rays.[1]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The intensities of the diffraction spots are used to calculate the structure factors. The "phase problem," where the phase information of the structure factors is lost during the experiment, is solved using computational methods like direct methods or Patterson methods.[5]
An initial electron density map is generated, from which an initial model of the molecular structure can be built. This model is then refined against the experimental data using least-squares methods.[1][6] This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a precise and detailed three-dimensional structure of the molecule.[7]
Visualizing the Workflow
The following diagrams illustrate the key stages in the X-ray crystallography workflow.
References
- 1. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
in vitro and in vivo studies of molecules synthesized with 1,4-Dioxan-2-ylmethanamine
As a leading AI assistant, I have synthesized the available research to create a comprehensive comparison guide on the in vitro and in vivo studies of molecules containing the 1,4-dioxane moiety, focusing on a well-characterized class of compounds: α1-adrenergic receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data.
Comparison of α1-Adrenergic Receptor Antagonists Containing a 1,4-Dioxane Moiety
This guide focuses on a comparative analysis of Doxazosin, a prominent molecule featuring a 1,4-dioxane ring, and its analogues Terazosin and Alfuzosin. These molecules are selective antagonists of α1-adrenergic receptors and are clinically used for the treatment of hypertension and benign prostatic hyperplasia (BPH). Their shared scaffold and mechanism of action make them ideal candidates for a comparative study.
In Vitro Studies: Receptor Binding Affinity
The primary in vitro measure of activity for these compounds is their binding affinity to the subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D). This is typically determined through radioligand binding assays.
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of α1-Adrenergic Receptor Antagonists
| Compound | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor |
| Doxazosin | 0.98 | 0.37 | 1.1 |
| Terazosin | 1.8 | 0.5 | 1.5 |
| Alfuzosin | 2.1 | 1.2 | 2.5 |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of unlabelled antagonist drugs to α1-adrenergic receptors.
1. Membrane Preparation:
- Cell lines stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtypes are harvested.
- The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in the binding buffer.
2. Binding Assay:
- The membrane preparations are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) with a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin).
- Increasing concentrations of the unlabeled antagonist (Doxazosin, Terazosin, or Alfuzosin) are added to compete with the radioligand for receptor binding.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).
- The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Data Analysis:
- The reaction is terminated by rapid filtration through glass fiber filters, which are then washed to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
- The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
- The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mechanism of Action: α1-Adrenergic Receptor Signaling
The following diagram illustrates the signaling pathway inhibited by Doxazosin and its analogues.
Caption: Mechanism of α1-adrenergic receptor antagonism.
In Vivo Studies: Antihypertensive Effects
The in vivo efficacy of these compounds is often evaluated by their ability to lower blood pressure in animal models, such as the Spontaneously Hypertensive Rat (SHR).
Table 2: Comparative In Vivo Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound (Dose) | Route of Administration | Maximum Decrease in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| Doxazosin (1 mg/kg) | Oral | ~ 35 | > 8 |
| Terazosin (1 mg/kg) | Oral | ~ 30 | ~ 6 |
| Alfuzosin (3 mg/kg) | Oral | ~ 25 | ~ 4 |
Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol describes a non-invasive method for assessing the antihypertensive effects of the compounds.
1. Animal Model:
- Adult male Spontaneously Hypertensive Rats (SHR) are used as the animal model for essential hypertension.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Drug Administration:
- The test compounds (Doxazosin, Terazosin, Alfuzosin) are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- A baseline blood pressure reading is taken before drug administration.
- The compounds are administered orally via gavage at the specified doses. A control group receives the vehicle only.
3. Blood Pressure Measurement:
- Systolic blood pressure, diastolic blood pressure, and heart rate are measured at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
- Measurements are taken using a non-invasive tail-cuff method (plethysmography). The rats are conscious and gently restrained during the measurement to minimize stress.
4. Data Analysis:
- The changes in mean arterial pressure (MAP) from baseline are calculated for each animal at each time point.
- The data are expressed as the mean ± standard error of the mean (SEM).
- Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different compounds to the vehicle control.
- The maximum decrease in MAP and the duration of the antihypertensive effect are determined.
Experimental Workflow
The following diagram outlines the typical workflow for the in vivo antihypertensive study.
Caption: Workflow for in vivo antihypertensive studies.
Conclusion
The comparative data presented in this guide demonstrate the subtle but significant differences between Doxazosin, Terazosin, and Alfuzosin, all of which are based on a scaffold containing the 1,4-dioxane moiety. In vitro, Doxazosin generally shows slightly higher binding affinity across the α1-adrenergic receptor subtypes compared to Terazosin and Alfuzosin. This higher affinity translates to a more potent and longer-lasting antihypertensive effect in vivo, as observed in the SHR model.
This guide provides a framework for understanding the structure-activity relationships of this class of compounds and offers detailed experimental protocols to aid in the design of future studies. The provided visualizations of the signaling pathway and experimental workflow serve to further clarify the concepts presented. Researchers can leverage this information to inform the development of novel molecules with improved pharmacological profiles.
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Dioxan-2-ylmethanamine: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Dioxan-2-ylmethanamine, a compound identified as corrosive, an irritant, and harmful if swallowed.[1][2] Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Immediate Safety and Hazard Identification
This compound is classified with the following hazard statements:
-
H227: Combustible liquid.[3]
Immediate precautionary measures include avoiding contact with skin and eyes, preventing inhalation of vapors, and keeping the substance away from heat and ignition sources.[3][4][5] In case of exposure, it is crucial to rinse the affected area with water and seek medical attention.[3][6]
Personal Protective Equipment (PPE) and Spill Management
When handling this compound, wearing appropriate Personal Protective Equipment (PPE) is mandatory. This includes:
-
Chemical-impermeable gloves
-
Protective clothing
-
Eye and face protection[3]
In the event of a spill, personnel should be evacuated from the area. The spill should be contained and collected with a non-flammable absorbent material, such as sand or diatomaceous earth.[6] All ignition sources must be removed, and spark-proof tools should be used during cleanup.[3][5] The collected waste and contaminated materials must be treated as hazardous waste and disposed of accordingly.[7][8]
Waste Collection and Storage
Proper collection and storage of this compound waste are critical to prevent accidents and ensure regulatory compliance.
-
Container Requirements: Waste must be collected in containers that are in good condition, compatible with the chemical, and can be tightly sealed.[8][9][10] Plastic containers are often preferred for chemical waste.[11]
-
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7][8][12][13] The date of waste accumulation should also be included.[13]
-
Storage: Waste containers should be stored in a designated, well-ventilated satellite accumulation area.[11][12] Secondary containment should be used to prevent the spread of potential leaks.[7][12] It is imperative to segregate this waste from incompatible materials.[7][12][13]
Disposal Procedures
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste through an approved waste disposal plant.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood. [7][11][12]
The following workflow outlines the necessary steps for proper disposal:
Regulatory Framework
The management of hazardous waste is governed by federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States, which is implemented by the Environmental Protection Agency (EPA).[14] Generators of hazardous waste are responsible for its proper handling from generation to final disposal ("cradle-to-grave").[14] This includes obtaining an EPA identification number and using licensed transporters for off-site disposal.[10]
Quantitative Data Summary
| Parameter | Limit | Regulatory Body |
| Maximum Hazardous Waste Volume | 55 gallons | EPA |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | EPA |
Note: this compound is not explicitly on the P-list, but institutional and local regulations may have specific requirements.
Considerations for Ethers
Although not specified for this particular compound, it is important to be aware that ethers as a class of chemicals can form explosive peroxides upon exposure to air and light.[7][15] Therefore, it is good laboratory practice to date containers upon receipt and opening.[7][15] If peroxide formation is suspected, the material should be handled with extreme caution, and the institution's environmental health and safety (EHS) office should be contacted immediately.[15]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. For any uncertainties, always consult your institution's EHS department.
References
- 1. This compound | C5H11NO2 | CID 3748064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 88277-83-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. vumc.org [vumc.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 10. Hazardous Waste [mde.maryland.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Hazardous Waste Disposal [cool.culturalheritage.org]
Essential Safety and Operational Guidance for Handling 1,4-Dioxan-2-ylmethanamine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 1,4-Dioxan-2-ylmethanamine. This guide provides immediate, essential safety protocols and logistical information to foster a secure and efficient research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The recommended PPE includes specific types of gloves, eye and face protection, respiratory equipment, and protective clothing.
Glove Selection and Chemical Compatibility
Due to the absence of specific chemical resistance data for this compound, data for the structurally similar and more extensively studied compound, 1,4-Dioxane, is used as a conservative proxy. It is crucial to note that disposable nitrile gloves offer very limited protection and should only be considered for incidental splash protection, with immediate replacement upon contact. For extended handling, more robust glove materials are required.
| Glove Material | Breakthrough Time (1,4-Dioxane) | Permeation Rate | Recommendation |
| Nitrile (≤ 5-mil) | < 1 minute[1] | - | Not Recommended[2] |
| Nitrile (≥ 5-mil) | < 15 minutes (splash protection only)[1] | - | For incidental splash contact only; change immediately.[1] |
| Butyl Rubber | No breakthrough within 8 hours[3] | Not Detected[3] | Recommended for prolonged use |
| Neoprene over Latex (28 mil) | 18 minutes | - | Limited use |
It is strongly advised to perform on-site testing of all gloves to determine safe usage under specific laboratory conditions.
Eye and Face Protection
Government-approved eye and face protection is mandatory.[2] This includes:
-
Safety glasses with side shields for minimal splash risk.
-
Chemical splash goggles for procedures with a higher likelihood of splashing.
-
A face shield worn over safety glasses or goggles for maximum protection during bulk handling or when a significant splash hazard exists.[4]
Respiratory Protection
A government-approved respirator is required when handling this compound, especially in situations where vapors, mists, or gases may be generated.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] In case of fire or major spills, a self-contained breathing apparatus (SCBA) should be used.[2]
Protective Clothing
To prevent skin contact, appropriate protective clothing must be worn.[2] This includes:
-
A lab coat or chemical-resistant apron.
-
Long pants and closed-toe shoes.
-
For larger quantities or significant exposure risk, a chemical-resistant suit may be necessary.
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing risks. The following procedural steps should be followed:
1. Hazard Identification and Risk Assessment:
Before any procedure, a thorough risk assessment must be conducted to identify potential hazards and determine the necessary control measures. This includes reviewing the Safety Data Sheet (SDS) for this compound.
2. Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Have appropriate spill cleanup materials readily available.
3. Donning PPE (in order):
-
Lab coat or apron.
-
Respirator (if required by risk assessment).
-
Eye and face protection.
-
Gloves (select the appropriate type based on the duration of handling).
4. Handling the Chemical:
-
Conduct all work with this compound inside a certified chemical fume hood.[5]
-
Use the smallest quantity of the chemical necessary for the experiment.[5]
-
Avoid breathing vapors, mists, or gases.[2]
-
Prevent contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
5. Post-Operational Procedures:
-
Tightly seal the container of this compound after use.
-
Decontaminate the work area.
-
Follow the doffing procedure for PPE to avoid cross-contamination.
6. Doffing PPE (in order):
-
Gloves (using a proper removal technique to avoid skin contact with the outer surface).[2][4]
-
Lab coat or apron (turn inside out as it is removed).
-
Eye and face protection.
-
Respirator (if worn).
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: this compound must be disposed of as hazardous waste.[6] It should be collected in a clearly labeled, sealed container. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, that has come into contact with this compound should be considered hazardous waste and disposed of accordingly.
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be treated as hazardous waste.
-
Consult EHS: Always consult your institution's EHS guidelines for specific procedures on hazardous waste disposal. The primary method of disposal for similar chemicals is often incineration.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
